A molecule designed to form a SAM typically has three key parts, as shown in the diagram below:
Molecular architecture of a self-assembled monolayer.
The process of creating SAMs is straightforward but requires careful control to form high-quality, defect-free layers.
A Standardized Experimental Protocol
One established protocol for forming alkanethiol SAMs on gold is as follows [4]:
The resulting monolayer can be characterized by its contact angle, which is a measure of surface wettability. For example, SAMs with -CH₃, -NH₂, -OH, and -COOH terminal groups have contact angles of approximately 101°, 35°, 11°, and 50°, respectively [4].
The diagram below illustrates the complete workflow from substrate preparation to characterization:
General workflow for preparing and characterizing a self-assembled monolayer.
To effectively work with SAMs, it is useful to be familiar with common systems and analysis methods. The tables below summarize this information.
Common Alkanethiol-on-Gold SAM Systems
| Terminal Group | Example Molecule | Contact Angle (°) | Surface Property |
|---|---|---|---|
| Methyl (-CH₃) | HS-(CH₂)₁₁-CH₃ | 101 ± 1 [4] | Hydrophobic |
| Amino (-NH₂) | HS-(CH₂)₆-NH₂ | 35 ± 1 [4] | Hydrophilic, Positively Charged |
| Carboxyl (-COOH) | HS-(CH₂)₅-COOH | 50 ± 1 [4] | Hydrophilic, Negatively Charged |
| Hydroxyl (-OH) | HS-(CH₂)₆-OH | 11 ± 1 [4] | Hydrophilic |
Common Techniques for Characterizing SAMs
| Technique | Primary Use | Key Information Obtained |
|---|---|---|
| Contact Angle Goniometry [4] | Wettability Analysis | Measures surface energy and hydrophobicity/hydrophilicity. |
| X-ray Photoelectron Spectroscopy (XPS) | Chemical Composition | Identifies elemental composition and chemical states of atoms in the SAM. |
| Fourier Transform-Infrared Reflection Absorption Spectroscopy (FT-IRRAS) [1] | Molecular Structure & Order | Reveals chemical functional groups and molecular conformation (e.g., trans/gauche ratios in alkyl chains). |
| Scanning Tunneling Microscopy (STM) [2] | Structural Morphology | Resolves the nanoscale structure, packing, and defects of the SAM in real space. |
| Electrochemical Impedance Spectroscopy (EIS) [5] | Electrical Properties | Measures the capacitance and resistance of the SAM layer, useful for sensor development. |
SAMs offer a versatile platform for advancing biomedical technologies, particularly in biosensing and drug delivery.
The formation of a SAM is not instantaneous but occurs through distinct, sequential stages [1]. The diagram below illustrates this multi-step process from initial adsorption to final crystalline monolayer.
Process of SAM formation on gold.
The initial chemisorption step is rapid, with molecules quickly anchoring to the gold surface through their head groups. For alkanethiols, this involves the loss of hydrogen, forming a strong thiolate-gold bond [2] [1]. Following adsorption, a slower organization phase begins where molecules reorganize into a more ordered state, driven by van der Waals forces between the molecular chains [1]. This results in a densely packed, crystalline-like monolayer where the molecules are tilted relative to the surface.
A standard protocol for forming a SAM on a flat gold substrate involves several critical steps [1]:
A combination of techniques is used to verify the successful formation, structure, and properties of the SAM [1]:
| Technique | Primary Information Obtained |
|---|---|
| Ellipsometry / XPS | Monolayer thickness and chemical composition. |
| Contact Angle Goniometry | Surface wettability and energy, indicating the nature of the terminal group. |
| STM / AFM | Molecular-scale order, packing structure, and nanoscale defects. |
| FTIR / RAIRS | Molecular orientation and conformation of the chains within the SAM. |
Several factors are crucial for forming high-quality, reproducible SAMs [1]:
Common challenges include domain boundaries and etch pits (monatomic vacancy islands in the gold substrate), which are intrinsic to the thermodynamics of the formation process [1].
The degree of order in a SAM is determined by the interplay of several factors, which are directly influenced by the alkyl chain length.
The table below summarizes the general impact of increasing alkyl chain length on key SAM properties.
| Property | Effect of Increasing Alkyl Chain Length |
|---|---|
| Van der Waals Interactions | Increases significantly, promoting order [1] |
| Thermal Stability | Increases (higher desorption temperature) [3] |
| Molecular Packing Density | Typically increases [3] |
| Formation Kinetics | Can slow down due to reduced molecular mobility |
| Domain Size | Generally increases, leading to larger ordered domains [3] |
The following table compiles key quantitative and structural observations from experimental studies on how alkyl chain length dictates SAM organization.
| System / Observation | Technical Method(s) | Key Findings on Chain Length & Order |
|---|---|---|
| C8Se on Au(111) [3] | Scanning Tunneling Microscopy (STM) | Vapor deposition formed highly ordered phases. A denser (√3 × √23)rect structure (23.3 Ų/molecule) was achieved with longer deposition, surpassing the initial (2 × 2√7)rect structure (28.9 Ų/molecule). |
| Mixed Surfactant Monolayers [2] | Langmuir Trough, IRRAS, BAM | In mixed ion pair amphiphile (HTMA-DS) and double-chained surfactant (DXDAB) systems, the alkyl chain length of DXDAB critically affected molecular packing. Mismatched chain lengths led to disordered monolayers and molecular "ejection". |
| Nonionic Surfactant Monolayers [4] | Specular Neutron Reflectivity | In mixed monolayers of C10E6 and C14E6, different alkyl chain lengths altered the packing, causing changes in the relative positions of both the alkyl and ethylene oxide chains at the air-water interface. |
| Rigid Rod Model vs. MD Simulation [1] | Statistical Mechanical Model, Molecular Dynamics (MD) | Confirmed that for standing-phase SAMs, increased surface density (molecules/area) is the primary driver of order. Chain-chain interactions, which are strengthened by longer chains, are a key component of this densification. |
To study these effects in SAMs, several surface-sensitive techniques are routinely employed. Here are detailed methodologies for two critical approaches:
Langmuir Monolayer Analysis: This technique uses a Langmuir-Blodgett trough to model the behavior of SAM precursors at an air-water interface [2].
Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS provides molecular-level information about chain conformation and orientation in the monolayer [2].
The diagram below illustrates the logical relationship between the core factors influencing SAM order and how they are probed experimentally.
Research workflow for analyzing alkyl chain effects on SAMs
For researchers and professionals in drug development, applying these principles is crucial for designing functional surfaces.
11-Mercapto-1-undecanol (MCU) is a short-chain alkylthiol compound featuring a hydroxyl-terminated group that serves as an excellent surface diluent in constructing mixed self-assembled monolayers (SAMs) on gold surfaces. Its ability to precisely control the surface environment makes it particularly valuable for DNA immobilization applications in biosensing and diagnostic platforms. MCU functions as a backfilling agent that modulates immobilized biomolecule density and orientation, thereby reducing nonspecific binding and enhancing hybridization efficiency [1]. These application notes provide detailed methodologies for employing MCU to create optimized DNA-functionalized gold surfaces for research and diagnostic applications.
MCU operates through a dual mechanism on gold surfaces:
Table 1: Comparative Analysis of MCU Functionalization Benefits
| Aspect | Before MCU Treatment | After MCU Treatment | Impact on Performance |
|---|---|---|---|
| DNA Surface Coverage | High density, crowded | Controlled, reduced density | Enhanced target accessibility [1] |
| DNA Orientation | Lay-down configuration, nucleotide bases parallel to surface | Upright position | Reduced nonspecific binding [1] |
| Fluorescence Signal | Low due to substrate quenching | Significantly increased | Improved detection sensitivity [1] |
| Hybridization Efficiency | Suboptimal due to steric hindrance | Enhanced | Better diagnostic accuracy [1] |
Table 2: Substrate Preparation Specifications
| Parameter | Specification | Notes |
|---|---|---|
| Substrate Material | Silicon wafers | - |
| Metal Deposition | 10 nm Cr adhesion layer, 80 nm Au | Electron beam evaporation at pressures < 1 × 10⁻⁶ Torr [1] |
| Substrate Cleaning | Standard plasma cleaning | Ensures pristine surface before functionalization |
| Gold Thickness | 80 nm | Optimal for SPR and XPS analysis [1] |
The following workflow illustrates the complete MCU functionalization process:
Table 3: Characterization Methods for MCU-Functionalized Surfaces
| Technique | Parameters Measured | Expected Outcomes |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Surface atomic composition (P 2p, C 1s, N 1s, O 1s, S 2p) | Quantitative DNA surface coverage; verification of MCU incorporation [1] |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | DNA orientation via N 1s → π* transition | Nucleotide base rings more parallel to gold surface after MCU treatment [1] |
| Fluorescence Intensity Measurements | Distance between fluorophore and gold surface | Increased fluorescence indicates upright DNA orientation [1] |
| Surface Plasmon Resonance (SPR) | DNA hybridization efficiency | Enhanced target capture capacity in mixed monolayers [1] |
The functionalization of gold surfaces with this compound represents a robust methodology for creating precisely engineered DNA interfaces with enhanced performance characteristics. Through controlled backfilling procedures, researchers can manipulate DNA surface density and orientation to optimize biosensing platforms for specific diagnostic applications. The protocols outlined herein provide reproducible methods for achieving consistent surface properties, enabling advances in microarray technology, point-of-care diagnostics, and fundamental studies of DNA-surface interactions.
Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces represent a foundational technology in modern biosensor development, enabling precise control over the molecular interface between sensing platforms and biological analytes. The spontaneous assembly of thiol-containing molecules on gold surfaces through strong sulfur-gold bonds (approximately 45 kcal/mol) creates stable, ordered monolayers with tunable chemical properties [1]. This phenomenon, first discovered in the 1980s, has revolutionized surface engineering for biological applications by providing a simple yet powerful method to create functional interfaces with specific chemical properties [1]. Among these thiol compounds, 11-Mercapto-1-undecanol has emerged as a particularly valuable component in biosensor design due to its hydroxyl terminal group that provides a hydrophilic surface conducive to biological recognition events.
The significance of SAMs in biosensing stems from their ability to create well-defined, reproducible interfaces that can be systematically modified with various biological recognition elements. SAM formation is driven by multiple molecular interactions: the strong chemisorption of thiol groups to gold, followed by the organization of alkyl chains through van der Waals interactions, which leads to the formation of a crystalline-like monolayer structure [1]. For alkanethiols, chains of at least ten carbons (such as this compound) form highly ordered monolayers as the hydrophobic interactions between methylene groups overcome molecular rotational freedom [1]. The resulting platforms provide exceptional versatility for immobilizing antibodies, DNA, peptides, and other biorecognition elements through appropriate functional head groups, making them indispensable in electrochemical, optical, and acoustic biosensors.
This compound belongs to the class of ω-functionalized alkanethiols that form highly ordered SAMs on gold surfaces. The molecule consists of three key regions: (1) a thiol group for covalent attachment to gold surfaces, (2) an eleven-carbon alkyl chain that facilitates chain-chain interactions and monolayer stability, and (3) a terminal hydroxyl group that provides a hydrophilic interface [1]. The hydroxyl termination creates a surface that resists nonspecific protein adsorption while allowing for further chemical modification through standard conjugation chemistry. This combination of features makes this compound particularly valuable in biosensor applications where controlled presentation of biorecognition elements is essential.
The formation of high-quality SAMs depends critically on molecular purity, as even small amounts of thiol-containing contaminants can significantly disrupt monolayer order and functionality. Studies have demonstrated that contaminants like thioacetic acid at concentrations as low as 1% can cause substantial disorder in SAM structure, evidenced by increased gold signal in ESCA analysis due to reduced monolayer thickness [1]. For this reason, high-purity reagents (≥99%) are essential for reproducible biosensor fabrication. Additionally, the assembly time must be sufficient for molecular reorganization—while initial monolayer formation occurs within minutes to hours, optimal molecular ordering typically requires 12-24 hours [1].
Gold screen-printed electrodes (SPEs) have become the platform of choice for commercial biosensor applications due to their disposability, reproducibility, and integrated electrode systems. Unlike traditional disk electrodes that require separate counter and reference electrodes, SPEs incorporate all three electrodes on a single substrate, simplifying electrochemical setup and enabling miniaturization [2]. The Metrohm BT220 gold SPE system has been extensively validated for biosensor applications, with numerous studies establishing optimized pretreatment protocols.
Electropolishing in sulfuric acid solution is the most critical step for preparing reproducible gold surfaces. This electrochemical pretreatment removes contaminants and oxides, ensuring consistent SAM formation. Based on systematic studies of the Metrohm BT220 system, the following optimized parameters have been established:
Table 1: Optimized Electropolishing Parameters for Metrohm BT220 Gold SPE
| Parameter | Optimal Setting | Acceptable Range | Notes |
|---|---|---|---|
| H₂SO₄ Concentration | 0.5 M | 0.1-0.5 M | Higher concentrations provide more reproducible surfaces |
| Potential Range | -0.2 to +1.3 V | -0.2 to +1.2 V 0.0 to +1.6 V | Must encompass gold oxidation and reduction peaks |
| Scan Rate | 0.1 V/s | 0.05-0.1 V/s | Slower rates may improve surface uniformity |
| Number of Cycles | Until stable reduction peak | 6-30 cycles | Cycle number should ensure consistent gold reduction current (RSD <2.9% for capacitance) |
| Additional Notes | Electrodes should be rinsed with ethanol and water before CV, dried under N₂ | Avoid ethanol after pretreatment; use external reference in some cases |
Recent research has demonstrated that the number of cyclic voltammetry (CV) cycles should be determined by monitoring the gold reduction peak current rather than using a fixed cycle count. This approach ensures that all electrodes reach the same electrochemical surface state, resulting in remarkably low relative standard deviations for capacitance (below 2.9%) and active surface area (below 1.9%) [2]. Additionally, users should be aware that the reference electrode incorporated in SPEs may be unstable in certain solutions (e.g., ferricyanide/ferrocyanide), and these electrodes should not be used with ethanol-containing solutions after pretreatment, as ethanol can damage the integrated reference [2].
The formation of high-quality mixed self-assembled monolayers using this compound in combination with functional thiols has been successfully demonstrated in multiple biosensing platforms. In these mixed SAMs, this compound serves as a matrix-forming molecule that controls surface packing density and prevents nonspecific binding, while a second thiol with specific functionality (e.g., carboxy, amino, or boronic acid groups) provides sites for biorecognition element immobilization.
Table 2: Documented Mixed SAM Formulations for Biosensing Applications
| Application Target | SAM Composition | Molar Ratio | Immobilization Strategy | Detection Method | Reference |
|---|---|---|---|---|---|
| Carcinoembryonic Antigen (CEA) | APBA-MUA + this compound | Not specified | Glycoprotein antibody recognition via phenylboronic acid | Amperometric | [3] |
| Carbohydrate-binding Proteins | Various glycopeptides + this compound | Various ratios | Direct glycopeptide immobilization | Surface Plasmon Resonance (SPR) | [4] |
| General Protein Detection | 11-mercaptoundecanoic acid + this compound | Various ratios | EDC/NHS chemistry to amine-containing proteins | Electrochemical | [2] [1] |
The formation of mixed SAMs follows a well-established protocol: cleaned gold substrates are immersed in ethanolic solutions containing precisely controlled ratios of thiol compounds for 12-24 hours at room temperature. The resulting monolayers are then rinsed thoroughly with ethanol and water to remove physisorbed material. For electrochemical biosensors, characterization typically includes electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) using standard redox probes such as ferricyanide/ferrocyanide to assess monolayer quality and density. For SPR platforms, the shift in resonance angle provides quantitative information about monolayer formation and subsequent binding events [4].
Biosensors incorporating this compound in their SAM design have demonstrated excellent analytical performance across multiple detection platforms. The reusable electrochemical immunosensor for carcinoembryonic antigen (CEA) exemplifies the capabilities of these interfaces, achieving a detection limit of 1.1 ng mL⁻¹ with a linear range of 2.5 to 40.0 ng mL⁻¹ [3]. This sensor exhibited remarkable regeneration capability, maintaining consistent performance (RSD of 7.1%) through four complete measurement-regeneration cycles by leveraging the reversible binding between phenylboronic acid and glycoprotein antibodies [3]. The regeneration process employed either an acidic buffer or sorbitol solution to disrupt the boronic acid-sugar interaction without damaging the SAM integrity.
In SPR-based biosensing for carbohydrate-binding proteins, mixed SAMs containing this compound enabled exceptional sensitivity, achieving detection limits of 0.13 nM for Ricinus communis agglutinin (RCA120) and 0.9 nM for human galectin-1 [4]. The performance of these platforms was optimized by systematically varying the ratio of this compound to carboxylic acid-terminated thiols in the mixed monolayer, demonstrating how careful control of SAM composition directly influences biosensor sensitivity. The anti-fouling properties of the hydroxyl-terminated interface were particularly valuable in these applications, minimizing nonspecific binding that could interfere with sensitive detection.
The unique advantages of this compound SAMs become apparent when compared with other surface chemistry approaches. Unlike single-component SAMs that offer limited functionality, mixed SAMs incorporating this compound provide both specific binding sites and resistance to nonspecific adsorption. Compared to polymer-based coatings, these SAMs offer superior molecular-level control over binding site orientation and density. Furthermore, the well-defined nature of alkanethiol SAMs on gold enables more precise characterization and quality control than many alternative surface modification strategies.
Beyond basic mixed monolayers, several specialized SAM formulations incorporating this compound have been developed for specific biosensing applications. Reversible biosensors represent a particularly advanced implementation, where the SAM is designed to allow repeated binding and release of recognition elements. The phenylboronic acid-based interface described in Table 2 exemplifies this approach, where the reversible covalent interaction between boronic acid and sugar moieties on antibodies enables sensor regeneration without compromising the underlying SAM integrity [3]. This design strategy significantly advances the economic viability of biosensors by enabling multiple measurements with a single device.
Nanomaterial-enhanced SAMs represent another frontier in biosensor development. The integration of gold nanoparticles, graphene assemblies, carbon nanotubes, and magnetic nanoparticles with SAM-functionalized interfaces has created synergistic systems that amplify detection signals while maintaining the specificity provided by the biological recognition elements [5]. In these configurations, this compound often serves as a stabilizing layer that prevents nanoparticle aggregation while facilitating contact with biological analytes in solution. The unique electronic and optical properties of these nanomaterials, combined with the molecular precision of SAMs, have enabled biosensors with exceptional sensitivity and novel detection modalities.
This protocol describes the formation of mixed SAMs containing this compound and a functional thiol (11-mercaptoundecanoic acid) on gold screen-printed electrodes for biosensor applications.
Materials and Reagents:
Procedure:
Electrode Pretreatment:
SAM Solution Preparation:
SAM Formation:
Quality Control:
This protocol details the construction of a reusable immunosensor for carcinoembryonic antigen (CEA) based on phenylboronic acid-functionalized SAMs, adapted from the work described in [3].
Materials and Reagents:
Procedure:
Phenylboronic Acid Integration:
Antibody Immobilization:
Electrochemical Measurement:
Sensor Regeneration:
Common Issues and Solutions:
Optimization Strategies:
The following diagrams illustrate key experimental workflows and biosensor architectures using this compound SAMs.
Diagram 1: Comprehensive workflow for biosensor fabrication using mixed SAMs containing this compound, highlighting key steps from electrode preparation to measurement and regeneration.
Diagram 2: Molecular architecture of a reusable immunosensor showing the mixed SAM interface with this compound, phenylboronic acid linker, and antibody-antigen recognition complex that generates the detection signal.
The integration of This compound into self-assembled monolayers for biosensing applications provides a robust, versatile platform for creating highly sensitive and specific biological detection systems. Through precise control of surface chemistry using mixed SAM formulations, researchers can tailor interfaces to optimize biorecognition element orientation, minimize nonspecific binding, and enable novel sensing modalities such as reusable biosensors. The standardized protocols and troubleshooting guidelines presented here offer researchers a solid foundation for implementing these advanced interfaces in diverse biosensing applications, from clinical diagnostics to environmental monitoring. As biosensor technology continues to evolve, the molecular-level control afforded by well-designed SAM systems will remain essential for developing next-generation detection platforms with enhanced performance characteristics.
This compound (CAS Registry Number: 73768-94-2) is a bifunctional organic compound that has become indispensable in surface science and biomedical engineering. This molecule consists of an 11-carbon alkyl chain terminated with a thiol group (-SH) at one end and a hydroxyl group (-OH) at the opposite end. This unique structure enables the compound to serve as a molecular bridge between inorganic surfaces and biological systems. The thiol group forms strong coordinative bonds with gold and other noble metals, while the hydroxyl terminus provides a platform for further chemical functionalization. This dual functionality makes this compound particularly valuable for creating precisely engineered surfaces with controlled physicochemical properties.
The molecular weight of this compound is 204.37 g/mol, and it typically appears as a white to off-white solid with a melting point ranging from 33-37°C [1]. The compound has a predicted boiling point of 304.0±15.0°C and a density of 0.790 g/mL at 25°C. It shows limited solubility in water but dissolves well in organic solvents such as chloroform, DMSO, and methanol. These physical characteristics make it compatible with various solution-based deposition techniques. The hydroxyl terminus provides a hydrophilic platform that can be further modified through standard conjugation chemistry, enabling the immobilization of biomolecules, therapeutic agents, or additional functional groups to tailor surface properties for specific applications.
The remarkable utility of this compound stems from its specific structural features that enable multiple applications in surface engineering. The extended 11-carbon alkyl chain provides sufficient length for the formation of well-ordered self-assembled monolayers (SAMs) on compatible surfaces. The strong affinity of the thiol group for gold surfaces allows spontaneous formation of stable covalent bonds, creating densely packed, ordered monolayers that effectively modify surface characteristics. Meanwhile, the terminal hydroxyl group confers hydrophilic properties to the surface and serves as a reactive handle for subsequent chemical modifications through esterification, etherification, or other conjugation chemistries.
Table 1: Key Physicochemical Properties of this compound
| Property | Specification | Application Significance |
|---|---|---|
| Molecular Formula | C₁₁H₂₄OS | Balanced hydrophobicity/hydrophilicity |
| Molecular Weight | 204.37 g/mol | Optimal for monolayer formation |
| Melting Point | 33-37°C | Compatible with various processing conditions |
| Boiling Point | 304.0±15.0°C (predicted) | Stable under physiological conditions |
| Density | 0.790 g/mL at 25°C | Suitable for solution-based processing |
| Functional Groups | Thiol (-SH) and hydroxyl (-OH) | Dual functionality for surface binding and modification |
| Solubility | Chloroform, DMSO, methanol (slightly) | Adaptable to different deposition methods |
The bifunctional nature of this compound enables the creation of surfaces with specific interfacial properties. When formed into SAMs, the molecular layer effectively changes the surface energy and wettability of the underlying substrate. Surfaces modified with this compound typically exhibit hydrophilic characteristics, with contact angles measuring approximately 28° [2] or even lower than 10° in some configurations [3]. This hydrophilicity is particularly valuable for biomedical applications where protein adsorption and cell adhesion must be controlled. The hydroxyl-terminated surface can be further functionalized with biomolecules, therapeutic agents, or other functional groups, making this compound an exceptionally versatile building block for advanced materials engineering.
The formation of self-assembled monolayers using this compound occurs through a spontaneous chemical adsorption process when gold substrates are immersed in dilute solutions of the compound. The thiol group (‑SH) coordinates with gold atoms on the surface, forming strong Au‑S bonds that are nearly covalent in character. This process creates a densely packed, highly ordered molecular layer with the hydrocarbon chains tilted at characteristic angles relative to the surface normal. The terminal hydroxyl groups form the outermost surface of the monolayer, creating a platform that can engage in hydrogen bonding and serve as a substrate for further chemical modification. The quality and packing density of the SAM are influenced by several factors, including immersion time, solution concentration, temperature, and solvent choice.
Extensive research has demonstrated that optimal SAM formation typically occurs with immersion times of 24-48 hours in ethanolic solutions containing 0.1-1.0 mM this compound [4] [5]. Longer immersion times generally result in more ordered and stable monolayers as molecules have sufficient time to reorganize into thermodynamically favorable configurations. Ethanol is commonly used as the solvent due to its ability to dissolve this compound while exhibiting good wetting properties on gold surfaces. The formation process can be performed at room temperature, though slightly elevated temperatures (e.g., 40-50°C) may accelerate the assembly process without compromising monolayer quality.
The successful formation and quality of this compound SAMs must be verified through multiple surface characterization techniques:
Contact Angle Goniometry: This technique measures the wettability of the modified surface. This compound SAMs typically yield advancing contact angles of approximately 28° [2] or even lower, indicating hydrophilic surfaces due to the terminal hydroxyl groups. This represents a significant decrease from the hydrophobicity of bare gold surfaces or methyl-terminated SAMs, which exhibit contact angles around 107° [2].
X-ray Photoelectron Spectroscopy (XPS): XPS confirms the presence of this compound on the surface through the detection of characteristic photoelectron peaks. For SAMs on gold, XPS shows doublet peaks in the S 2p region at 161.9 eV (S 2p₃/₂) and 163.1 eV (S 2p₁/₂), confirming the formation of thiolate species chemically bound to gold surfaces [5]. The ratio between these peak areas is typically 2:1 with a binding energy difference of 1.2 eV.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy provides information about the molecular orientation and ordering within the SAM. The spectra show characteristic absorption bands for C-H stretching vibrations in the alkyl chain (around 2850-2920 cm⁻¹) and O-H stretching (around 3200-3600 cm⁻¹). The position and sharpness of these bands indicate the degree of conformational order within the monolayer.
Atomic Force Microscopy (AFM): AFM measures topographic features and surface roughness at the nanoscale. Studies have shown that surfaces modified with this compound exhibit low surface roughness, with average values (Ra) around 0.394 nm [2], indicating the formation of uniform molecular layers.
This compound plays a critical role in the development of sensitive SPR-based biosensors for detecting carbohydrate-binding proteins and other biomolecules. Researchers have successfully created mixed SAMs using different ratios of this compound and 11-mercaptoundecanoic acid on gold sensor chips to optimize the surface for biomolecule immobilization [6]. The hydroxyl-terminated surface provides a biocompatible interface that minimizes non-specific protein adsorption while allowing oriented immobilization of glycopeptide ligands through well-defined conjugation chemistry.
In practical applications, these functionalized biosensors have demonstrated exceptional sensitivity in detecting lectins such as Ricinus communis agglutinin (RCA₁₂₀) and human adhesion/growth-regulatory galectin-1 (h-Gal-1). The detection limit for RCA₁₂₀ was reported to be as low as 0.13 nM, while for h-Gal-1, the detection limit reached 0.9 nM [6]. This high sensitivity enables the detection of trace amounts of biologically important proteins in complex solutions, making these platforms valuable for diagnostic applications. The mixed SAM approach allows fine-tuning of surface properties to optimize binding capacity while maintaining the biological activity of immobilized recognition elements.
This compound has been implemented in the development of novel polydimethylsiloxane (PDMS) micro membrane biosensors that operate based on surface stress analysis. These devices consist of a PDMS thin film layer partially coated with gold, which is subsequently functionalized with this compound to create a sensitive recognition surface [7]. When target analytes interact with the functionalized surface, changes in surface stress cause deflection of the membrane, which can be precisely measured using interferometric techniques.
These biosensors have been successfully applied for the detection of E. coli and other biological targets. The functionalization process involves deploying this compound as a standard solution with a concentration of 0.1 mM [7]. Research has shown that surfaces functionalized with this compound exhibit superior performance compared to other SAMs, with studies reporting significant deflection signals upon target binding. The PDMS micro membrane biosensor platform demonstrates good biocompatibility and can achieve detection with high spatial resolution (approximately 1 nm) when paired with white light interferometer-based detection systems [7].
Table 2: Biosensing Applications of this compound Functionalized Surfaces
| Application | Target Analyte | Detection Limit | Key Advantages |
|---|---|---|---|
| SPR Biosensor | Ricinus communis agglutinin | 0.13 nM | High sensitivity, low non-specific binding |
| SPR Biosensor | Human galectin-1 | 0.9 nM | Suitable for complex biological samples |
| PDMS Micro Membrane Biosensor | E. coli | Not specified | Label-free detection, high spatial resolution |
| Surface Stress-Based Biosensor | Various biological interactions | Nanometer-scale deflection measurements | Universal platform, real-time monitoring |
This compound serves as a foundational building block for creating therapeutic self-assembled monolayers (T-SAMs) on medical implant surfaces, particularly for cardiovascular and orthopedic applications. Research has demonstrated that hydroxyl-terminated alkanethiol SAMs of this compound can be formed on 316L stainless steel with 48-hour immersion in ethanolic solutions [4]. These functional SAMs provide a robust platform for the covalent attachment of therapeutic agents through their terminal hydroxyl groups.
In proof-of-concept studies, ibuprofen has been successfully attached to this compound SAMs using Novozyme-435 as a biocatalyst in toluene at 60°C for 5 hours [4]. The resulting T-SAMs demonstrated controlled release kinetics, with in vitro studies showing that 14.1 μg of ibuprofen eluted over 35 days—2.7 μg within the first day and the remainder gradually released over the following weeks [4]. This sustained release profile is particularly valuable for medical implants such as coronary stents or orthopedic devices, where localized drug delivery can prevent restenosis or infection without systemic drug exposure. Similar approaches have been used to attach flufenamic acid to SAMs on gold and titanium surfaces, further expanding the therapeutic possibilities [5].
Beyond drug delivery, this compound SAMs can significantly enhance the biocompatibility of medical implants by creating surfaces that favorably interact with biological systems. The hydrophilic nature of hydroxyl-terminated surfaces reduces non-specific protein adsorption and cellular adhesion, which can be advantageous for applications where biofouling must be minimized. Conversely, these surfaces can be further functionalized with specific bioactive molecules to promote desired cellular responses.
Studies investigating the adhesion of mussel foot proteins (Mfps) to SAMs have revealed that this compound creates surfaces with specific interaction profiles. At acidic pH, Mfps adhered only weakly to OH-terminated SAM surfaces through hydrogen bonding (adhesive interaction energy ≤ -0.5 mJ/m²), in contrast to strong adhesion observed on hydrophobic CH₃-terminated SAMs [3]. This controlled interaction with proteins can be leveraged to design surfaces that either resist or promote specific biological interactions. Additionally, research on tissue engineering applications has shown that surface properties, including wettability and functional groups, significantly influence cell attachment and behavior [2], highlighting the importance of this compound in creating tailored biointerfaces.
Materials Required:
Procedure:
Substrate Cleaning: Clean gold substrates in freshly prepared piranha solution for 10-15 minutes, then rinse thoroughly with Millipore water and ethanol. (Note: Piranha solution is highly corrosive and reactive; appropriate personal protective equipment and safety protocols must be followed.) Dry substrates under a stream of nitrogen gas.
Solution Preparation: Prepare a 1.0 mM solution of this compound in absolute ethanol. The solution should be prepared fresh or stored under inert atmosphere to prevent oxidation.
SAM Formation: Immerse the clean gold substrates in the this compound solution for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation.
Post-treatment: After immersion, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove physically adsorbed molecules. Dry under a stream of nitrogen gas.
Characterization: Verify SAM quality through contact angle measurements (expected value: ~28°), XPS, or AFM.
This protocol typically produces high-quality SAMs with uniform coverage. For specific applications, variations in concentration (0.1-5.0 mM) and immersion time (12-72 hours) may be optimized.
Materials Required:
Procedure:
Solution Preparation: Prepare separate 1.0 mM solutions of this compound and 11-mercaptoundecanoic acid in absolute ethanol.
Mixed Solution Preparation: Combine the solutions in the desired ratio (typical ratios range from 1:9 to 9:1 depending on the application) to create mixed SAM precursors [6].
SAM Formation: Immerse clean gold sensor chips in the mixed solution for 24 hours at room temperature.
Rinsing and Drying: Remove chips from the solution, rinse thoroughly with ethanol, and dry under nitrogen.
Biomolecule Immobilization: Activate the surface as needed for immobilization of specific biomolecules (e.g., glycopeptides for lectin sensing).
Mixed SAMs provide tunable surface properties that can be optimized for specific biosensing applications, allowing control over biomolecule density and orientation.
The following workflow diagram illustrates the key steps in creating functionalized surfaces using this compound:
Diagram 1: Experimental workflow for creating functionalized surfaces using this compound
Materials Required:
Procedure:
SAM Formation: First create this compound SAMs on the substrate using the standard protocol.
Reaction Preparation: Place the SAM-coated substrates in a solution containing the therapeutic agent (typically 1-10 mg/mL) and Novozyme-435 biocatalyst (50-100 mg/mL) in anhydrous toluene [4] [8].
Reaction: Heat the reaction mixture to 60°C for 5 hours with gentle agitation.
Post-treatment: Remove substrates from the reaction mixture and rinse thoroughly with toluene followed by ethanol to remove unreacted compounds and catalyst.
Drying and Characterization: Dry substrates under nitrogen and characterize using FTIR, XPS, or HPLC to verify drug attachment and quantify loading.
This protocol enables covalent attachment of therapeutic agents to the hydroxyl terminus of this compound SAMs, creating robust drug-eluting surfaces for medical implants.
Incomplete SAM Coverage: Evidenced by inconsistent contact angles or uneven surface properties. Solution: Ensure thorough substrate cleaning, use fresh solutions, and extend immersion time to 48 hours. Verify solvent purity and exclude moisture from the system.
SAM Degradation: SAMs may oxidize or degrade over time, especially under physiological conditions. Solution: Use antioxidants in storage solutions, maintain sterile conditions when required, and consider overcoating for long-term applications.
Low Drug Loading: If drug functionalization yields are low: Increase reaction temperature (up to 70°C), extend reaction time (up to 8 hours), or use higher catalyst concentrations (up to 150 mg/mL).
Non-specific Binding in Biosensing: If biosensors show high background signals: Optimize mixed SAM ratios, incorporate ethylene glycol segments, or use additional blocking agents.
This compound SAMs demonstrate good stability under physiological conditions, making them suitable for biomedical applications. Studies have shown that properly formed SAMs can maintain their integrity for extended periods in buffer solutions. For storage, SAM-functionalized substrates should be kept in inert atmospheres or under ethanol to prevent oxidation. The pure compound should be stored at 2-8°C [1] in sealed containers under inert gas to preserve functionality.
This compound represents a versatile building block for surface engineering across diverse applications from medical devices to diagnostic biosensors. Its well-defined chemistry, biocompatible properties, and capacity for further functionalization make it particularly valuable for creating advanced functional interfaces. The protocols outlined in this document provide researchers with robust methodologies for implementing this compound in various experimental and product development contexts.
Future developments will likely focus on creating more complex surface architectures using this compound as a foundation, including gradient surfaces, dynamically responsive interfaces, and multifunctional coatings that combine sensing and therapeutic capabilities. As surface engineering continues to advance, this compound will undoubtedly remain a key tool enabling innovation at the biology-technology interface.
Selenium Nanoparticles (SeNPs) represent an advanced form of the essential trace element selenium, offering a unique combination of high biological activity and significantly reduced toxicity compared to both inorganic and organic selenium compounds [1] [2] [3]. Their core applications in drug development stem from these key properties:
While one study confirms that 11-Mercapto-1-undecanol has been employed as a surface-modifying agent for SeNPs to investigate their role in reversing drug-induced nephrotoxicity [1], the precise synthesis parameters and quantitative results are not detailed in the available public literature.
The synthesis of SeNPs is broadly categorized into physical, chemical, and biological methods. The table below summarizes the key aspects of these approaches:
| Method | Description | Key Reagents & Conditions | Particle Characteristics |
|---|
| Chemical Synthesis [1] | Reduction of inorganic selenium salts (e.g., sodium selenite) using stabilizing agents. | Precursor: Sodium selenite (Na₂SeO₃). Stabilizers: Bovine Serum Albumin (BSA), chitosan, polysaccharides. Reducing Agents: Ascorbic acid, glutathione. | Size range: 3-20 nm [1]. Spherical shape common. High purity and controllable size. | | Biological Synthesis [6] | Use of microorganisms (bacteria, fungi) or plant extracts to reduce selenium salts. | Strain: Bacillus subtilis SE201412. Condition: 30°C, 18-24h fermentation, 500 mg L⁻¹ Na₂SeO₃. Scaling: 200L fermenter. | Spherical particles, average size: 126 ± 0.5 nm. High conversion rate (99.19%) to SeNPs. | | Physical Synthesis [1] | Techniques like pulsed laser ablation or microwave irradiation. | Target: Selenium pellets/powder. Process: Laser ablation in deionized water. | Size range: 5-400 nm, depending on method and parameters (e.g., 60 nm via excimer laser) [1]. |
The following workflow outlines the general decision-making process for selecting a SeNP synthesis method, with a specific note on the current status of this compound:
General Protocol for Chemical Synthesis of SeNPs using Ascorbic Acid [1]
Preparation of Solutions:
Reduction Reaction:
Purification:
Characterization:
To develop a protocol for using this compound, you can adapt the general chemical synthesis framework:
Role Definition: this compound is an alkanethiol. The thiol (-SH) group has a strong affinity for selenium, allowing the molecule to bind to the nanoparticle surface. The hydroxyl (-OH) group can provide colloidal stability in aqueous solutions and a handle for further functionalization. It likely acts as both a capping and stabilizing agent [1].
Proposed Experimental Workflow:
Self-assembled monolayers (SAMs) represent a highly versatile class of nanostructured organic films that form spontaneously on specific surfaces when exposed to surfactant molecules containing appropriate surface-active functional groups. Among these, alkylthiol-based SAMs on noble metals—particularly gold—have emerged as one of the most extensively studied and applied systems due to their ease of preparation, stability in various environments, and molecular-level control over surface properties. The creation of mixed SAM systems, incorporating two or more distinct thiol species with different terminal functionalities, enables precise tuning of surface characteristics for specialized applications including biosensing, corrosion protection, and material functionalization.
11-Mercapto-1-undecanol (MCU), with the chemical formula C₁₁H₂₄OS and molecular weight of 204.37 g/mol, has established itself as a particularly valuable component in mixed SAM formulations due to its hydrophilic terminal group and well-defined 11-carbon alkyl chain [1]. The hydroxyl-terminated interface created by MCU SAMs presents a polar, biologically compatible surface that can be further functionalized through various chemical reactions, while also serving to resist non-specific protein adsorption in biological environments. This application note comprehensively details established protocols for forming mixed SAMs incorporating MCU across various substrate types, with specific emphasis on DNA functionalization, corrosion-resistant bilayer formation, and facet-selective monolayer patterning for advanced applications in materials science and biotechnology.
This compound (MCU) is a bifunctional organic molecule characterized by a thiol (-SH) head group for covalent attachment to metal surfaces and a hydroxyl (-OH) terminal group that confers hydrophilic surface properties. The compound typically presents as a white to off-white solid at room temperature with a melting point range of 33-37°C [1]. Its molecular structure features an 11-carbon alkyl chain that facilitates the formation of well-ordered, crystalline-like SAM domains due to van der Waals interactions between adjacent chains.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Conditions/Notes |
|---|---|---|
| CAS Number | 73768-94-2 | - |
| Molecular Formula | C₁₁H₂₄OS | - |
| Molecular Weight | 204.37 g/mol | - |
| Melting Point | 33-37°C | Literature value |
| Boiling Point | ~304°C | Predicted |
| Flash Point | 54°F (12.2°C) | Highly flammable |
| pKa | 10.49±0.10 | Predicted |
| Storage | 2-8°C | Recommended |
The hydroxyl termination of MCU enables multiple downstream chemical modification pathways, making it particularly valuable for creating functionalized surfaces. The terminal -OH groups can be oxidized to aldehydes or carboxylic acids, esterified, or converted to other functional groups using standard organic synthesis methodologies [1]. Furthermore, MCU forms highly hydrophilic surfaces when assembled into SAMs, with contact angles typically below 20° [2], which is substantially more hydrophilic than methyl-terminated SAMs that exhibit contact angles of approximately 110°.
From a handling perspective, MCU requires specific storage conditions (2-8°C) and appropriate safety precautions due to its low flash point of 54°F (12.2°C) [1]. The compound demonstrates limited solubility in aqueous solutions but dissolves readily in various organic solvents including ethanol, methanol, chloroform, and DMSO, with solubility characteristics that must be considered when preparing SAM formation solutions.
The immobilization of single-stranded DNA (ssDNA) on gold surfaces using mixed self-assembled monolayers containing this compound (MCU) as a spacer molecule has become a fundamental platform for developing numerous biosensing applications. This approach addresses critical challenges in DNA sensor development, including nonspecific adsorption, suboptimal DNA orientation, and steric hindrance between adjacent probe molecules [3]. The sequential assembly process first immobilizes thiol-terminated DNA probes, followed by MCU backfilling, which serves to displace non-specifically adsorbed DNA, reorient the remaining probes into an upright configuration, and create a hydrophilic environment that facilitates DNA hybridization.
The underlying mechanism involves the competitive adsorption between MCU and thiolated DNA on the gold surface. MCU molecules initially incorporate into the pre-formed DNA monolayer and subsequently displace weakly adsorbed DNA molecules through a thermodynamically driven process [3]. This results in a controlled reduction of DNA surface density while simultaneously improving probe accessibility. The hydrophilic nature of the MCU matrix also helps to minimize non-specific interactions with biomolecules in complex samples, making this approach particularly valuable for diagnostic applications requiring analysis in biological fluids such as serum.
Substrate Preparation and Cleaning:
HS-ssDNA Monolayer Formation:
MCU Backfilling Process:
Table 2: Characterization Techniques for DNA/MCU Mixed Monolayers
| Technique | Parameters Measured | Expected Outcomes |
|---|---|---|
| XPS | Atomic composition (P, S, N, C, O), DNA surface density | Decreasing P and N signals with increasing MCU exposure time indicates DNA displacement |
| NEXAFS | DNA orientation, molecular ordering | DNA bases become more parallel to surface; oligomers adopt more upright orientation |
| Fluorescence Intensity | Fluorophore-substrate distance, DNA orientation | Increased fluorescence with MCU incorporation indicates reduced quenching |
| SPR | DNA hybridization efficiency, non-specific binding | Enhanced target capture with optimal MCU backfilling (30 min) |
| AFM/LFM | Surface topography, friction forces | Homogeneous surface with reduced friction in MCU-rich areas |
The successful formation of DNA/MCU mixed monolayers is confirmed through several characteristic observations. X-ray photoelectron spectroscopy (XPS) should show a steady decrease in phosphorus and nitrogen atomic percentages with increasing MCU exposure time, indicating displacement of DNA molecules from the surface [3]. Polarization-dependent NEXAFS measurements typically demonstrate that DNA nucleotide bases tilt toward a more parallel orientation relative to the gold surface after MCU incorporation, suggesting reorganization of the monolayer. Fluorescence intensity measurements of end-labeled DNA probes should show an initial increase in signal with MCU incorporation (30 minutes) as DNA adopts a more upright orientation, moving fluorophores away from the quenching gold surface, followed by a decrease with prolonged MCU exposure (18 hours) due to significant DNA displacement.
The formation of self-assembled bilayers (SABs) on oxidizable metals such as zinc and its alloys represents an advanced approach for creating nanoscale protective coatings with enhanced corrosion resistance. This methodology employs this compound (MCU) as a foundation layer that provides a well-defined interface for subsequent deposition of organosilane-based secondary layers [4]. The strategic advantage of this approach lies in the combination of the robust attachment provided by the thiol-gold chemistry of the first layer with the enhanced barrier properties and chemical functionality offered by the silane-based second layer.
This bilayer system addresses a significant challenge in corrosion protection: creating durable organic coatings on inherently reactive metals that readily form oxide layers in ambient conditions. The MCU monolayer serves as an effective priming layer because it can be applied to freshly electrodeposited zinc surfaces before significant oxide formation occurs [4]. The hydroxyl-terminated surface presented by the MCU monolayer then enables covalent bonding with various organosilane molecules through condensation reactions, forming a continuous protective bilayer with thickness typically ranging 2-5 nm. The resulting coatings provide exceptional corrosion protection while adding minimal dimensional change to the underlying metal substrate.
Zinc Substrate Preparation:
MCU Monolayer Formation:
Organosilane Second Layer Application:
The protective efficacy of the resulting self-assembled bilayers is evaluated through multiple analytical techniques. Polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS) confirms the presence of both MCU and organosilane layers through characteristic vibrations: C-O stretch at 1055-1125 cm⁻¹ (MCU), Si-O-C stretch at 1100 cm⁻¹ (bilayer), and C-F stretches between 1140-1350 cm⁻¹ (fluorinated silanes) [4]. Contact angle measurements provide information on surface wettability, with MCU monolayers typically exhibiting contact angles of approximately 82±9°, while fluorinated silane bilayers show significantly increased hydrophobicity.
Electrochemical impedance spectroscopy (EIS) in 0.1 M NaCl solution demonstrates the enhanced corrosion protection offered by the bilayer system compared to bare zinc or MCU monolayer alone. The charge transfer resistance (Rₜ) increases from approximately 500 Ω·cm² for bare zinc to over 3000 Ω·cm² for MCU monolayers, and further improves to 5000 Ω·cm² or higher for complete bilayer systems [4]. Potentiodynamic polarization measurements similarly show a substantial decrease in corrosion current density for bilayer-protected zinc, confirming the effectiveness of this nanoscale coating system.
Facet-dependent electrochemical desorption represents a sophisticated approach for creating spatially controlled mixed monolayers on polycrystalline gold substrates. This methodology exploits the fundamental differences in reductive desorption potentials exhibited by thiol SAMs on different gold crystal facets [5]. When a sufficiently negative potential is applied to a thiol-modified gold electrode, the Au-S bonds undergo reductive desorption according to the reaction: RS-Au + e⁻ → Au + RS⁻. Critically, the specific potential at which this occurs varies systematically with surface crystallography, following the sequence: Au(110) > Au(100) > Au(111).
This electrochemical methodology enables the creation of domain-segregated mixed monolayers with patterned chemical functionality at the microscale. The approach is particularly valuable for designing multifunctional surfaces where distinct chemical environments are required to coexist on a single substrate. Applications range from fundamental studies of surface-confined reactions to the development of advanced sensor platforms with spatially encoded recognition elements. The technique offers significant advantages over traditional mixed SAM formation methods by providing exceptional control over the spatial distribution of different thiol components based on the underlying grain structure of polycrystalline gold substrates.
Initial Monolayer Formation:
Electrochemical Selective Desorption:
Backfilling with Functional Thiol:
The successful formation of facet-dependent mixed monolayers is confirmed through several characterization approaches. Cyclic voltammetry in 0.1 M KOH typically shows two distinct reductive desorption peaks corresponding to the different thiol components on various crystal facets. Lateral force microscopy (LFM) in fluid environments enables direct visualization of the friction contrast between hydrophobic UDT domains (primarily on Au(100) and Au(110) facets) and hydrophilic MUA domains (primarily on Au(111) facets) [5].
Friction titration measurements across a range of pH values provide additional verification of the successful patterning. As the solution pH is adjusted, the friction response of MUA-functionalized domains changes dramatically near the apparent surface pKa (typically between pH 5-7 for MUA), while UDT domains show no pH-dependent friction response [5]. This creates a reversible contrast in LFM images that confirms the spatial segregation of the two thiol components based on the underlying crystallography of the polycrystalline gold substrate.
Diagram 1: Experimental workflow for creating crystallographically-defined mixed SAMs using electrochemical selective desorption and backfilling. The five-step process results in domain-segregated monolayers with chemical functionality patterned according to the underlying gold crystal facets.
Table 3: Troubleshooting Guide for Mixed SAMs with this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete SAM formation | Contaminated substrate, improper solvent purity, insufficient incubation time | Extend incubation time to 48+ hours; use freshly purified solvents; ensure rigorous substrate cleaning |
| Low DNA hybridization efficiency | Excessive DNA surface density, inappropriate MCU backfill time, DNA denaturation | Optimize MCU backfill time (30 min recommended); verify buffer conditions; reduce DNA probe concentration |
| Poor corrosion protection | Incomplete bilayer formation, substrate oxidation prior to SAM formation | Use freshly electrodeposited zinc; ensure proper silane hydrolysis; extend SAM formation time |
| Inconsistent electrochemical desorption | Non-deaerated solutions, unstable reference electrode, surface contamination | Purge electrolytes with inert gas; verify reference electrode potential; ensure clean gold surface |
| SAM degradation over time | Oxidation of thiolate bonds, contamination during storage | Store under nitrogen atmosphere; add antioxidant agents; use sealed containers |
Substrate Preparation: The quality of the final SAM is critically dependent on substrate cleanliness and morphology. For gold substrates, thermal annealing or template-stripping can produce large, atomically flat terraces that improve SAM uniformity. For zinc substrates, immediate transfer from electrodeposition to thiol solution is essential to prevent oxide formation.
Solution Considerations: Always use freshly prepared thiol solutions, as disulfide formation can occur over time, particularly in aqueous environments. For electrochemical applications, ensure proper degassing of electrolytes to eliminate oxygen, which can interfere with reductive desorption processes.
Environmental Controls: Maintain consistent temperature during SAM formation, as temperature fluctuations can affect adsorption kinetics and final monolayer quality. Control ambient humidity, particularly for silane-based bilayer systems where water content affects hydrolysis and condensation reactions.
Characterization Validation: Employ multiple complementary characterization techniques to verify SAM quality. For biosensing applications, validate functional performance with control experiments measuring both specific and non-specific binding under application-relevant conditions.
The protocols detailed in this application note demonstrate the remarkable versatility of this compound as a fundamental building block for creating advanced surface architectures with tailored properties. In biosensing applications, the DNA/MCU mixed monolayer platform has enabled significant improvements in hybridization efficiency and specificity, particularly when operating in complex biological media such as blood serum [3]. The combination of controlled DNA surface density, optimal probe orientation, and non-fouling background provided by the MCU matrix addresses fundamental challenges in surface-based nucleic acid detection.
In corrosion science, the development of MCU-based bilayer systems on zinc and other oxidizable metals represents a nanoscale approach to corrosion protection that maintains the dimensional and functional characteristics of the underlying substrate while providing enhanced durability [4]. This methodology is particularly relevant for medical device applications, where stainless steel coronary stents functionalized with alkylthiol SAMs have demonstrated potential for localized drug delivery [6].
The electrochemical patterning approach enables the creation of spatially defined chemical functionalities on polycrystalline gold substrates without requiring external lithographic tools [5]. This facet-dependent molecular assembly provides a pathway for developing multifunctional surfaces with applications in fundamental studies of surface-confined reactions, sensor arrays with spatially encoded recognition elements, and platforms for investigating cell-surface interactions with controlled chemical patterning.
As research in surface nanoengineering continues to advance, mixed SAM systems incorporating this compound are expected to play an increasingly important role in bridging molecular-level design with macroscopic functional performance across diverse technological domains including medical devices, diagnostic systems, advanced coatings, and energy technologies.
Surface Plasmon Resonance (SPR) has emerged as a powerful label-free technique for real-time monitoring of biomolecular interactions, drug discovery, and clinical diagnostics. The technology enables researchers to quantify binding kinetics, affinity, and specificity without the need for fluorescent or radioactive labels. This compound (MUD) plays a critical role in SPR biosensing as a key chemical for functionalizing metal surfaces, particularly gold and silver films. This alkanethiol compound features a thiol (-SH) group that forms self-assembled monolayers (SAMs) on metal surfaces through strong Au-S or Ag-S bonds, and a terminal hydroxyl (-OH) group that provides a hydrophilic interface for subsequent bioconjugation while resisting nonspecific protein adsorption. [1] [2]
The unique molecular structure of MUD makes it particularly valuable for creating well-defined, reproducible surface chemistry on SPR chips, which is essential for generating reliable and interpretable binding data. MUD can be used alone to create non-fouling surfaces or in combination with other functional thiols to create mixed SAMs with tailored densities of reactive groups for ligand immobilization. The hydroxyl-terminated surface not only minimizes nonspecific binding but also serves as a foundation for further chemical modification using various bioconjugation strategies. These properties make MUD an indispensable component in SPR biosensor development for diverse applications including protein-protein interaction studies, antibody characterization, and carbohydrate-lectin binding analysis. [1] [2]
This compound (MUD) is a linear alkanethiol compound with specific molecular properties that make it ideal for SPR applications. The compound has a molecular formula of C₁₁H₂₄OS with an average molecular mass of 204.372 g/mol and a monoisotopic mass of 204.154786 Da. The chemical structure consists of an 11-carbon alkyl chain with a thiol (-SH) group at one end and a hydroxyl (-OH) group at the opposite terminus. This molecular arrangement creates an amphiphilic character that facilitates the formation of highly ordered self-assembled monolayers on metal surfaces. The solid form of MUD has a melting point range of 33-37°C (literature value), and it exhibits a flash point >113°C (closed cup), indicating reasonable thermal stability for handling and storage. [3] [4]
Proper handling of MUD is essential for both safety and experimental reproducibility. The compound carries a Warning signal word with specific hazard classifications including Eye Irritation (Category 2), Skin Irritation (Category 2), and Specific Target Organ Toxicity (Single Exposure, Category 3) with the respiratory system identified as the target organ. Appropriate personal protective equipment including N95 dust masks, eyeshields, and gloves is recommended when handling this compound. MUD is classified as a combustible solid (Storage Class Code 11) and has a water pollution classification of WGK 3, indicating it is highly water-polluting and requires careful disposal considerations. Researchers should implement proper engineering controls and work in well-ventilated areas, preferably within fume hoods, when preparing MUD solutions or handling the solid material. [3]
Table 1: Chemical and Physical Properties of this compound
| Property | Specification | Notes |
|---|---|---|
| Chemical Formula | C₁₁H₂₄OS | |
| Molecular Weight | 204.372 g/mol | |
| Purity | ≥97% | [3] |
| Physical Form | Solid | At room temperature |
| Melting Point | 33-37°C | Literature value |
| Flash Point | >113°C | Closed cup |
| Water Pollution | WGK 3 | Highly water-polluting |
| Storage | Combustible Solids | Storage Class Code 11 |
The formation of high-quality SAMs with MUD is fundamental to creating reproducible SPR surfaces. The protocol begins with thorough cleaning of the gold or silver SPR chip. For gold films, standard cleaning procedures include oxygen plasma treatment or piranha solution (Caution: piranha solution is extremely dangerous and requires special handling), followed by rinsing with copious amounts of ethanol and water. For silver films, which are more susceptible to oxidation, immediate processing after deposition is recommended. The SAM formation is typically performed by immersing the clean metal substrate in a 4-5 mM solution of MUD in ethanol for a period of 2 hours at room temperature. Following immersion, the chip is thoroughly rinsed with pure ethanol to remove physically adsorbed molecules and dried under a stream of nitrogen gas. The quality of the SAM can be assessed through contact angle measurements (expected water contact angle of ~20-30° for hydroxyl-terminated surface) and SPR characterization, which typically shows a stable baseline with minimal drift. [2]
For specialized applications requiring functional groups for bioconjugation, mixed SAMs can be prepared using combinations of MUD and carboxylic acid-terminated thiols such as 16-mercaptohexadecanoic acid (MHDA). An optimal mole ratio of 10:1 (MUD:MHDA) has been demonstrated to provide sufficient functional groups for ligand immobilization while maintaining low nonspecific binding. The mixed SAM is formed by immersing the metal substrate in a binary mixture of MUD (5 mM) and MHDA (0.5 mM) in ethanol for 2 hours, followed by the same rinsing and drying procedures as for pure MUD SAMs. This mixed monolayer approach creates a surface with controlled density of carboxylic acid groups that can be activated for covalent immobilization of biomolecules using standard carbodiimide chemistry (EDC/NHS). [1] [2]
For applications requiring a three-dimensional matrix for enhanced ligand immobilization capacity, MUD can serve as the foundation for dextran-modified SPR sensor chips. The multi-step modification process begins with the formation of a MUD SAM on the gold surface as described above. The hydroxyl-rich surface then undergoes sequential chemical modifications: first, reaction with epichlorohydrin (2% v/v in 0.1 M NaOH) for 3 hours to introduce epoxy groups; second, conjugation with dextran (300 g/L, 500 kDa in 0.1 M NaOH) for 24 hours to create a hydrogel matrix; and finally, carboxymethylation in 1.0 M bromoacetic acid in 2 M NaOH for 24 hours to generate carboxylic acid functionalities throughout the dextran matrix. The resulting carboxymethyl dextran SPR sensor chip provides significantly increased surface area and binding capacity compared to planar SAMs, making it particularly suitable for detecting small molecules or interactions with fast kinetics. [5]
Table 2: Summary of Surface Modification Protocols Using MUD
| Modification Type | MUD Concentration | Incubation Time | Additional Reagents | Applications |
|---|---|---|---|---|
| Simple SAM | 4 mM in ethanol | 2 hours | None | Non-fouling surfaces, basic functionalization |
| Mixed SAM | 5 mM MUD + 0.5 mM MHDA in ethanol | 2 hours | 16-mercaptohexadecanoic acid (MHDA) | Controlled density of functional groups |
| Dextran Matrix | 5 mM in ethanol/water (8:2) | 24 hours | Epichlorohydrin, dextran, bromoacetic acid | High-capacity 3D surfaces for enhanced sensitivity |
The following workflow diagram illustrates the primary surface modification pathways using MUD for SPR biosensor development:
The application of MUD as a protective layer for silver-based SPR sensors has demonstrated remarkable improvements in stability while maintaining the superior sensitivity of silver compared to gold. Silver films typically exhibit 5 times greater field enhancement and 1.4 times deeper penetration depth than gold films, offering significant advantages for detection sensitivity. However, bare silver films are highly susceptible to oxidation and sulfuration, leading to rapid performance degradation. Research has shown that MUD SAMs effectively protect silver films from degradation, maintaining excellent stability in both pure water and 0.01 M phosphate buffered saline (PBS) buffer solutions. This protection enables the practical utilization of silver's enhanced optical properties without compromising sensor longevity. [2]
Quantitative stability assessments reveal that MUD-protected silver films maintain consistent SPR response over extended periods, whereas unprotected silver films show significant signal drift and degradation. The protective mechanism of MUD SAMs involves the formation of a dense, organized molecular barrier that prevents oxygen and other corrosive species from reaching the silver surface. The molecular chain length of MUD (11 carbons) provides an optimal balance between protective capability and minimal impact on SPR sensitivity. This advancement makes silver-based SPR sensors practically viable for routine laboratory use and commercial applications, potentially enabling detection limits approaching the theoretical maximum for SPR systems. [2]
MUD-functionalized SPR sensors demonstrate exceptional performance in quantitative biomolecular interaction analysis. The sensitivity of silver-based SPR sensors protected with MUD SAMs has been calculated to be 127.26 deg/RIU (refractive index unit), measured using different concentrations of NaCl solutions. This high sensitivity translates to an exceptional refractive index resolution of 2.207 × 10⁻⁷ RIU, which approaches the theoretical limit for SPR sensors operating at 632.8 nm wavelength. In practical applications, these sensors have achieved impressive detection limits for specific biomolecules. For example, an immunosensor configured with mixed SAMs of MUD and MHDA (1:10 ratio) demonstrated detection of rabbit immunoglobulin G (IgG) with a limit of detection as low as 22.516 ng/mL. Similarly, in carbohydrate-protein interaction studies, MUD-based biosensors detected Ricinus communis agglutinin (RCA₁₂₀) with a detection limit of 0.13 nM and human galectin-1 with a detection limit of 0.9 nM. [1] [2]
Table 3: Performance Metrics of MUD-Modified SPR Sensors
| Performance Parameter | Value | Experimental Conditions |
|---|---|---|
| Sensitivity (Silver-based) | 127.26 deg/RIU | Measured with NaCl solutions |
| Refractive Index Resolution | 2.207 × 10⁻⁷ RIU | At 632.8 nm wavelength |
| Detection Limit (Rabbit IgG) | 22.516 ng/mL | Mixed SAM (MUD:MHDA 10:1) |
| Detection Limit (RCA₁₂₀) | 0.13 nM | Glycopeptide-based biosensor |
| Detection Limit (Human Galectin-1) | 0.9 nM | Glycopeptide-based biosensor |
| Stability in PBS | Excellent | Protected silver film in 0.01 M PBS |
The MUD-functionalized surfaces serve as versatile platforms for immobilizing various biomolecules to study specific interactions. For protein immobilization, the standard approach involves activating carboxylic acid groups in mixed SAMs (MUD:MHDA) using a fresh mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl) carbodiimide (EDC) in water. Typically, a solution of 0.4 M EDC and 0.1 M NHS is injected over the sensor surface for 7-10 minutes to activate the carboxyl groups, followed by immediate injection of the ligand solution (0.1-1 mg/mL in appropriate immobilization buffer, typically 10 mM sodium acetate, pH 4.0-5.5). The remaining activated esters are then quenched with 1 M ethanolamine-HCl (pH 8.5) for 5-10 minutes. It is critical to maintain a low coupling density (6-8 response units, where 1 RU = 150 pg protein per mm²) for kinetic studies to minimize mass transport effects and rebinding artifacts. [5]
For carbohydrate-protein interaction studies, neoglycopeptides can be immobilized on MUD-based mixed SAMs to create sensitive biosensors for detecting lectins and other carbohydrate-binding proteins. The selection of specific glycopeptides is based on previous screenings of solid-phase glycopeptide libraries with target proteins. The biosensors are optimized by adjusting the ratio of MUD to carboxylic acid-terminated thiols in the mixed SAMs, with different ratios (e.g., this compound with 11-mercaptoundecanoic acid, or 3-mercapto-1-propanol with 11-mercaptoundecanoic acid) evaluated for optimal performance. These configurations have demonstrated exceptional sensitivity in detecting carbohydrate-binding proteins even in complex biological samples, with minimal interference from non-specific binding. [1]
The following experimental workflow illustrates the complete process for SPR-based binding analysis using MUD-functionalized surfaces:
Kinetic analysis of binding interactions performed on MUD-functionalized SPR sensors follows established protocols for data processing and quality assessment. Serial two-fold dilutions of analytes in running buffer (typically 10 mM PBS with 0.005% Tween-20, pH 7.4) are injected over the immobilized ligand surface at a constant flow rate of 10-30 μL/min. The association phase is monitored during analyte injection, followed by dissociation phase monitoring during buffer flow. The sensor surface is regenerated between cycles using appropriate conditions that remove bound analyte without damaging the immobilized ligand. For quantitative kinetic analysis, dissociation constant (K_D) values are evaluated using specialized software such as Anabel by fitting the sensorgram data using a 1:1 Langmuir binding model and observed binding constant linearization method. Each analyte concentration should be measured in duplicate or triplicate to ensure data reproducibility, and reference surface subtraction should be performed to correct for bulk refractive index changes and nonspecific binding. [5]
The application of This compound (MUD) in SPR biosensing provides researchers with a versatile and robust platform for studying biomolecular interactions. The key advantages of MUD-based surfaces include their ability to form well-defined self-assembled monolayers, resistance to nonspecific protein binding, compatibility with various immobilization chemistries, and exceptional performance in protecting reactive metal surfaces such as silver. These properties make MUD an invaluable tool for developing sensitive and reproducible SPR biosensors for basic research, drug discovery, and diagnostic applications.
When implementing MUD-based SPR protocols, researchers should consider several critical factors for success. First, surface preparation is essential—metal films must be clean and freshly prepared before MUD SAM formation. Second, the choice of SAM configuration (pure MUD vs. mixed SAMs) should be tailored to the specific application, with pure MUD providing maximum non-fouling characteristics and mixed SAMs enabling controlled ligand immobilization. Third, optimization of immobilization density is crucial for kinetic studies, as excessively high density can lead to mass transport limitations and inaccurate kinetic parameters. Finally, proper buffer selection including appropriate additives such as surfactants (e.g., 0.005% Tween-20) can minimize nonspecific binding and maintain analyte stability during experiments. By following these guidelines and the detailed protocols outlined in this document, researchers can leverage the full potential of MUD-functionalized SPR sensors for their interaction studies.
Hydroxyl-terminated self-assembled monolayers (SAMs) serve as versatile and well-defined platforms for immobilizing various biomolecules in applications ranging from drug-eluting implants to biosensors and enzymatic biocatalysts. These monolayers provide highly ordered interfacial architectures that facilitate controlled presentation of functional groups for subsequent biomolecule attachment [1]. The hydroxyl terminus offers a reactive handle for further chemical functionalization while imparting moderate hydrophilicity and low non-specific protein adsorption in its native state [2]. This protocol collection details standardized methodologies for biomolecule immobilization onto hydroxyl-terminated SAMs, with particular emphasis on covalent conjugation strategies, characterization techniques, and specific applications in biomedical devices and biotechnology.
The fundamental advantage of hydroxyl-terminated SAMs lies in their ability to create precisely engineered surfaces with controlled chemical functionality. When properly functionalized, these surfaces can specifically immobilize biomolecules while resisting non-specific adsorption, thereby enhancing signal-to-noise ratios in sensing applications and improving efficacy in therapeutic delivery systems [2] [1]. The following sections provide comprehensive protocols for surface preparation, biomolecule immobilization, quality control, and application-specific implementations.
Protocol: Preparation of OH-SAMs on Gold Surfaces
Materials:
Procedure:
Troubleshooting:
Verification of successful SAM formation and subsequent functionalization is critical for reproducible results. The table below summarizes key characterization methods and their expected outcomes.
Table 1: Surface Characterization Techniques for Hydroxyl-Terminated SAMs
| Technique | Information Obtained | Expected Results for OH-SAM | Post-Functionalization Changes |
|---|---|---|---|
| Contact Angle Goniometry [3] [2] | Surface wettability and free energy | Advancing water contact angle: 20-30° (highly hydrophilic) | Increase in contact angle with hydrophobic biomolecule attachment (e.g., 40-70°) |
| X-ray Photoelectron Spectroscopy (XPS) [3] [2] | Elemental composition, chemical states | Strong O1s peak (C-OH); C1s peak (C-O); absence of nitrogen | Appearance of new elemental peaks (e.g., N1s for proteins/peptides); changes in C1s and O1s spectra |
| Fourier Transform Infrared Reflection Absorption Spectroscopy (IRRAS) [2] | Molecular orientation, chemical bonds | O-H stretch (~3200-3400 cm⁻¹), C-H stretches (2920, 2850 cm⁻¹) | Decrease in O-H intensity; appearance of new bands (e.g., C=O, amide I/II for proteins) |
| Atomic Force Microscopy (AFM) [3] | Topography, roughness | Uniform monolayer with low roughness (~0.5 nm RMS) | Increase in thickness/roughness consistent with biomolecule dimensions |
| Ellipsometry [2] | Film thickness | ~1.0-1.2 nm for C11OH SAM | Thickness increase corresponding to immobilized biomolecule size |
Protocol: Carbodiimide-Mediated Coupling of Carboxylic Acid-Containing Biomolecules
Principle: This method utilizes carbodiimide chemistry to activate carboxylic acid groups on biomolecules for conjugation with hydroxyl groups on the SAM surface, forming ester linkages [4].
Materials:
Procedure:
Alternative: Direct Esterification for Drug Attachment [3]
Table 2: Covalent Immobilization Methods for Hydroxyl-Terminated SAMs
| Method | Reaction Type | Biomolecule Requirement | Resulting Linkage | Applications |
|---|---|---|---|---|
| Carbodiimide-Mediated Coupling [4] | Condensation | Carboxylic acid group | Ester bond | Drug immobilization [3], small molecule conjugation |
| Direct Esterification [3] | Esterification | Carboxylic acid group | Ester bond | Therapeutic SAMs (flufenamic acid) [3] |
| Isocyanate Reaction [2] | Nucleophilic addition | Hydroxyl group | Urethane (carbamate) bond | Alkyl chain immobilization for protein affinity surfaces |
| Schiff Base Formation [4] | Nucleophilic addition | Amine group | Imine bond | Enzyme immobilization (requires stabilization) |
Protocol: Creation of Albumin-Selective Surfaces via C18 Functionalization
Principle: This approach exploits the natural affinity of human serum albumin (HSA) for long-chain fatty acids. Immobilizing C18 alkyl chains on OH-SAMs creates reversible binding sites for albumin, which can help prevent thrombus formation on blood-contacting devices [2].
Materials:
Procedure:
Application Notes:
Protocol: Development of Therapeutic SAMs (TSAMs) for Coronary Stents
Background: Traditional polymer-based drug-eluting stents can cause inflammatory reactions. TSAMs offer an alternative by delivering drugs directly from metal implant surfaces without polymer coatings [3].
Materials:
Procedure:
Performance Characteristics:
Protocol: Covalent Enzyme Immobilization on OH-SAMs
Background: Enzyme immobilization enhances stability, enables reuse, and facilitates integration into devices. Covalent attachment to SAMs prevents leaching while potentially stabilizing enzyme structure [4] [5].
Materials:
Procedure:
Considerations:
The following diagram illustrates the complete workflow for biomolecule immobilization on hydroxyl-terminated SAMs, from substrate preparation to final application:
Figure 1: Comprehensive workflow for biomolecule immobilization on hydroxyl-terminated SAMs. Critical quality control checkpoints ensure surface quality and functional performance. Characterization techniques listed are essential for verifying successful completion of each major step.
Table 3: Troubleshooting Common Issues in Biomolecule Immobilization on OH-SAMs
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low biomolecule loading | Insufficient SAM density, inadequate surface activation, suboptimal coupling conditions | Extend SAM formation time; optimize activation chemistry (concentration, time, pH); characterize SAM quality before immobilization |
| Poor biomolecule activity | Denaturation, improper orientation, multipoint attachment blocking active sites | Use milder coupling conditions; employ site-specific immobilization strategies; include stabilizers in coupling buffer |
| Rapid release/desorption | Incomplete covalent coupling, weak physical adsorption | Ensure proper activation of functional groups; include thorough washing steps after coupling; verify covalent linkage through appropriate analytical methods |
| High non-specific binding | Incomplete SAM coverage, hydrophobic contamination | Improve SAM formation protocol; include blocking steps with inert proteins or polymers; ensure proper cleaning |
| Inconsistent results between batches | Variation in substrate preparation, SAM formation conditions, or reagent quality | Standardize protocols; use fresh reagents; implement rigorous quality control at each step |
Hydroxyl-terminated SAMs provide a robust and versatile platform for controlled immobilization of diverse biomolecules. The protocols outlined in this document enable researchers to create well-defined biointerfaces with applications in drug delivery, medical devices, biosensing, and biocatalysis. Success in these applications depends critically on meticulous attention to surface preparation, appropriate choice of immobilization chemistry, and comprehensive characterization at each process step. The continued development of these functionalized surfaces, particularly when combined with computational approaches like molecular dynamics simulations [5] [6], promises further advances in biomedical technology and biotechnology.
Cisplatin remains one of the most effective chemotherapeutic agents for treating various solid tumors. However, its clinical utility is severely limited by a dose-dependent side effect: nephrotoxicity, which causes acute kidney injury in a significant proportion of patients [1]. Oxidative stress, resulting from the overproduction of reactive oxygen species (ROS) within renal tubular cells, is a critical mediator of this damage, leading to programmed cell death (apoptosis) [2] [3].
Recent innovative research has explored nanomedicine approaches to mitigate this toxicity. A seminal study demonstrated that synthesizing selenium nanoparticles (SeNPs) and functionalizing them with 11-mercapto-1-undecanol (MUN) creates a compound (Se@MUN) with enhanced antioxidant properties and significant protective effects against cisplatin-induced renal injury [2]. This compound is a compound used to create hydrophilic surfaces on metal substrates [4], and in this context, it serves as a capping agent that stabilizes the selenium nanoparticles and facilitates their cellular uptake.
The nephroprotective effect of Se@MUN is primarily mediated through the inhibition of the ROS-mediated apoptotic pathway. The diagram below illustrates the key signaling pathways involved in cisplatin-induced nephrotoxicity and the points where Se@MUN intervention exerts its protective effects.
The protective mechanism can be broken down into two key sequential actions:
The following table quantifies the protective effects of Se@MUN observed in the referenced in vitro study using HK-2 cells [2].
| Experimental Parameter | Cisplatin-Induced Damage | Protective Effect of Se@MUN |
|---|---|---|
| Cell Viability | Significant reduction | Significant attenuation of reduction |
| Sub-G1 Peak (Apoptosis) | Appearance of Sub-G1 peak | Significant attenuation |
| Nuclear Morphology | Nuclear condensation | Significant attenuation |
| DNA Integrity | DNA fragmentation | Significant attenuation |
| Caspase-3 Activity | Activation | Effectively blocked |
| Intracellular ROS | Overproduction | Significantly prevented |
This protocol describes the functionalization of selenium nanoparticles with this compound based on the method used in the foundational study [2].
This protocol outlines the methodology for evaluating the protective effects of Se@MUN against cisplatin-induced toxicity in a human renal proximal tubular cell line (HK-2) [2].
The overall process for evaluating the nephroprotective effects of a compound like Se@MUN in vitro is summarized in the following workflow diagram.
11-Mercapto-1-undecanol (MUD) is a medium-chain alkanethiol extensively used to create self-assembled monolayers (SAMs) on gold and silver surfaces. Its terminal hydroxyl (-OH) group provides a hydrophilic interface that resists nonspecific protein adsorption, making it an excellent component for bio-inert surfaces and a diluent in mixed SAMs for biosensing applications [1] [2]. These properties are crucial for developing reliable biosensors in medical diagnostics, environmental monitoring, and drug development.
This protocol details the creation of a mixed SAM on a gold surface, using MUD and 11-mercaptoundecanoic acid (MUA) for the selective immobilization of biomolecules, adapted from protein and biosensor studies [3] [1].
1. Materials
2. Equipment
3. Procedure 3.1 Surface Preparation and SAM Formation
3.2 Surface Activation and Ligand Immobilization
The following workflow summarizes this multi-step surface functionalization process:
This protocol uses a pure MUD SAM to protect a chemically sensitive silver film, enhancing the stability and performance of an SPR sensor [2].
1. Materials
2. Equipment
3. Procedure
The table below summarizes key quantitative parameters from the referenced protocols.
| Parameter | Protocol 1 (Mixed SAM) | Protocol 2 (Silver Protection) | Source |
|---|---|---|---|
| Thiol Concentration | 1 mM (total) | 4 mM | [1] [2] |
| MUD:MUA Ratio | 9:1 (90% MUD) | N/A (Pure MUD) | [1] |
| Incubation Time | 18 hours | 2 hours | [4] [2] |
| Solvent | Absolute Ethanol | Alcohol | [1] [2] |
| Key Function | Resist non-specific binding; present ligands | Protect silver from oxidation/sulfuration | [1] [2] |
| Detection Limit | N/A | Refractive index resolution: 2.207 × 10⁻⁷ RIU | [2] |
Verifying the quality of the SAM is critical for experimental reproducibility.
A high-quality SAM begins with a rigorous and clean protocol. The following workflow outlines the core steps from substrate preparation to characterization, which is crucial for achieving reproducible results.
Based on literature, here is a standard method for forming MUD SAMs on gold substrates [1] [2] [3]:
The quality of your SAM can be evaluated and optimized by focusing on a few key experimental parameters and characterization techniques.
| Parameter & Target | Characterization Method | Significance & Notes |
|---|---|---|
| Solution Concentration: 1 mM | N/A | Standard concentration for full surface coverage; lower concentrations may lead to incomplete monolayers. |
| Formation Time: 12-24 hours | Water Contact Angle | Target 19°-20° for MUD [5]. Lower angles indicate incomplete coverage or contamination; higher angles suggest a disordered layer or hydrocarbon contamination. |
| Solvent Purity: Anhydrous Ethanol | N/A | Essential to prevent oxidation of thiols and ensure proper self-assembly. |
| Substrate Cleanliness | X-ray Photoelectron Spectroscopy (XPS) | Check for expected atomic composition (C, O, S). A low sulfur signal may indicate poor attachment or contamination [2]. |
Q1: My water contact angle is too high. What could be wrong? A high contact angle suggests your surface is more hydrophobic than expected. Potential causes are:
Q2: How can I confirm that the SAM is chemically intact and properly assembled? Besides contact angle, the most direct methods are:
Q3: Can I mix MUD with other thiols to create a mixed SAM? Yes, mixed SAMs are a common strategy to fine-tune surface properties. They are typically formed by co-adsorbing MUD with another alkane thiol from a mixed solution [6]. The composition of the final monolayer may not directly mirror the solution ratio due to differences in adsorption kinetics between the thiols.
| Property | Value / Condition | Notes / Implications |
|---|---|---|
| Storage Temperature [1] | 2-8°C | Store in a refrigerator. |
| Physical Form [2] [1] | Solid (Melting point: 33-37 °C) | Handle above melting point to avoid liquefaction at room temperature. |
| Incompatible Materials [2] | Strong oxidizing agents | Keep separate from oxidizers to prevent violent reactions. |
| Atmospheric Sensitivity | Air (Oxygen) | The thiol (-SH) group is susceptible to oxidation by atmospheric oxygen, leading to disulfide formation [3]. |
The following diagram outlines the core logic for protecting this compound from oxidation, integrating the principles from the table above.
Here are detailed methodologies you can adapt for your troubleshooting guides and FAQs.
This protocol is suitable for preparing a stock solution to be used over multiple days.
If the goal is to intentionally oxidize the thiol for a specific application, this controlled method is preferable to random atmospheric oxidation.
Q1: Why is my this compound solution becoming cloudy or forming a precipitate over time? A: This is a classic sign of oxidation. The thiol groups oxidize, forming disulfide bonds that can link molecules together, creating larger, less soluble aggregates that precipitate out of solution [3]. Review and strictly adhere to the storage and handling guidelines above.
Q2: Can I use this compound in experiments with metal ions or nanoparticles? A: Yes, but with caution. The thiol group has a high affinity for metal surfaces [4] [5]. This property is often exploited to create self-assembled monolayers on gold [5]. However, trace metal ions in solution can also catalyze the oxidation of thiols by oxygen [6]. If your experiment does not require a metal surface, consider adding a chelating agent like EDTA or DTPA to your solution to sequester metal catalysts [6].
Q3: The thiol group is critical for my reaction. How can I confirm it is still reactive after storage? A: You can perform a qualitative disulfide formation test. Take a small aliquot of your stored material and expose it to a mild oxidant (like a dilute hydrogen peroxide solution or DMSO) under controlled conditions. Rapid formation of a precipitate (the disulfide) indicates that the thiol groups are still present and reactive. For a more precise analysis, techniques like Ellman's assay (using DTNB) can be used to quantitatively measure free thiol concentration [6].
For a quick overview, the table below summarizes the fundamental parameters for preparing high-quality this compound SAMs, primarily on gold substrates.
| Parameter | Optimal Condition / Value | Notes & Rationale |
|---|---|---|
| Chemical Formula [1] | C11H24OS | - |
| Molecular Weight [1] | 204.37 g/mol | - |
| Recommended Purity | ≥ 97% [2] | Higher purity (e.g., 99% [2]) reduces defects from impurities. |
| Solvent | Anhydrous Ethanol [3] [4] | Ensolves the thiol, minimizes oxidation. |
| Solution Concentration | 1-5 mM [4] | 5 mM is frequently used [3]. |
| Incubation Time | 12 hours or overnight [3] [4] | Allows for dense, well-ordered packing. |
| Substrate | Gold (Au) [3] [4] | Forms a stable Au-S bond. A thin chromium (Cr) adhesion layer (~5 nm) under the gold (20-80 nm) is common [4]. |
| Storage (Thiol) | 2-8°C [2] | Preserves compound stability. |
This protocol is adapted from general SAMs preparation methods used in crystallization studies [3] [4].
1. Substrate Preparation
2. SAM Solution Preparation
3. Monolayer Formation
4. Post-Assembly Processing
The Quartz Crystal Microbalance (QCM) technique is a powerful tool for monitoring the SAM formation process in real-time, providing data on adsorption kinetics and final mass uptake [3].
Procedure:
Q1: My SAMs have poor order and low crystallinity. What are the main factors I should check?
Q2: How can I characterize the quality and order of my this compound SAM?
Q3: I'm using SAMs to control drug polymorphism. Why is the functional group important? The terminal functional group of the SAM (e.g., -OH for this compound) templates crystal nucleation by creating a specific chemical and structural environment. Research shows that different functional groups (-OH, -COOH, etc.) on the SAM surface lead to the formation of different polymorphs of the same drug (like Carbamazepine) under otherwise identical crystallization conditions [3]. The functional group interacts differently with the crystallizing drug molecules, stabilizing the nucleus of a particular crystal form.
Q4: Are there alternative molecular designs to improve SAM order and thermal properties? Yes, recent research explores tripodal molecular scaffolds like triptycene derivatives. These molecules anchor to the gold surface with multiple thiol groups, providing a more robust and ordered attachment with higher thermal stability compared to single-chain thiols like this compound [5]. This design can lead to denser packing and potentially better thermal transport properties at the interface.
FAQ 1: Why is surface roughness control important for SAM formation? The substrate's initial surface roughness is a foundational factor in SAMs technology. A smoother surface promotes the formation of a dense, well-ordered, and defect-free monolayer [1]. This is because molecular self-assembly and packing are highly sensitive to the underlying topography. Rough surfaces, with their peaks and valleys, can lead to disordered molecular packing, increased defect density, and inconsistent monolayer thickness, ultimately compromising the SAM's protective or functional properties [2].
FAQ 2: How can I measure the roughness of my substrate? Accurate measurement is key to control. The table below summarizes standard roughness values and the appropriate techniques for their measurement.
| Measurement Method | Type | Typical Application / Roughness Scale | Key Considerations |
|---|---|---|---|
| Atomic Force Microscopy (AFM) [3] | Non-contact / Contact | Nanoscale to atomic-scale roughness; provides 3D images. | High lateral resolution; ideal for quantifying nanoscale roughness on small samples [1]. |
| Scanning Electron Microscopy (SEM) [1] | Non-contact | Macroscopic and microscopic features. | Provides high-resolution images; can be used for 3D roughness profiling after several scans [1]. |
| Profilometer [3] | Contact | Larger-scale surface irregularities. | Traditional method; a sharp stylus may risk damaging very soft surfaces [3]. |
| Optical Interferometry [3] | Non-contact | Smooth surfaces in electronics and optics. | Non-contact; useful for in-process measurement of moving surfaces [3]. |
FAQ 3: My SAM has low corrosion inhibition efficiency. Could surface roughness be a factor? Yes, absolutely. Surface roughness is a primary suspect. A rough surface can lead to a SAM with more defects, pinholes, and disordered domains. These defects act as pathways for corrosive agents (like chloride ions in a NaCl solution) to penetrate the monolayer and reach the underlying metal substrate, initiating corrosion [1]. To troubleshoot:
FAQ 4: What are the standard roughness values to aim for? While the ideal Ra (Roughness Average) value depends on your specific application, the following chart offers a practical reference for "as-machined" surfaces. For SAM studies, surfaces corresponding to 1.6 µm Ra or smoother are typically desirable [4].
| Ra (µm) | Ra (µin) | Typical Appearance & Application |
|---|---|---|
| 3.2 | 125 | Rough; visible tool marks; suitable for parts under vibration or heavy stress [4]. |
| 1.6 | 63 | Good machine finish; produced with controlled feeds and speeds; fewer visible marks [4]. |
| 0.8 | 32 | High-grade finish; requires close control; often achieved with grinding [4]. |
| 0.4 | 16 | Very high-quality, smooth surface; used for precise dimensions and sliding parts [4]. |
This protocol outlines the steps to prepare a copper substrate with minimal surface roughness, as described in recent literature [1].
1. Objective: To achieve a mirror-like finish on a copper substrate, providing an optimal base for the formation of an Octadecanethiol (ODT) SAM.
2. Materials & Equipment:
3. Procedure: 1. Abrasion: Mechanically abrade the copper surface using SiC papers. Progress sequentially from coarser to finer grits (e.g., 400 → 800 → 1200 → 2000) until a uniform, mirror-like finish is achieved. 2. Degreasing: Thoroughly rinse and degrease the abraded surface with ethanol to remove any organic contaminants or abrasive particles. 3. Cleaning: Rinse the specimen with copious amounts of double-distilled water to remove any residual ethanol or solvents. 4. Drying: Immediately dry the surface using a stream of hot air. This step is critical to prevent the onset of any oxidation or "flash corrosion" on the freshly prepared, active surface [1].
4. Verification:
The following diagram illustrates the logical workflow for diagnosing and resolving surface roughness issues in SAM experiments.
When planning your experiments, keep these cross-cutting factors in mind:
Here are answers to common specific issues you might encounter during your experiments.
Q: My MUD SAMs show high sample-to-sample variation. What is the most critical step to control?
A: The most critical step is the cleaning of the gold substrate prior to SAM formation. Research has quantitatively shown that the gold cleaning method critically affects the quality and reproducibility of the subsequent SAMs [1].
Q: How does the cleaning method quantitatively affect the SAMs?
A: The table below summarizes findings from a Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) study that used Principal Component Analysis (PCA) to differentiate SAMs based on the cleaning method used on the gold substrate [1].
| Cleaning Method | PCA Result (Separation in scores plot) | Key Finding on SAM Reproducibility |
|---|---|---|
| Super-Piranha | Isolated as a distinct, tight group | Superior; leads to highly reproducible SAMs with low standard deviation between samples. |
| Piranha | Distinct from super-piranha, but less isolated | Inferior to super-piranha; leads to greater variability in SAM formation. |
| Ethanol | Distinct from both piranha and super-piranha | Least effective; results in the poorest reproducibility. |
Q: After cleaning the gold surface, what is a standard protocol for forming a MUD SAM?
A: A standard protocol used in surface science is provided below [1] [2].
This experimental workflow from substrate preparation to final analysis can be visualized as follows:
For your experimental planning and documentation, here are the key chemical properties of MUD [3].
| Property | Value / Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 73768-94-2 |
| Molecular Formula | C₁₁H₂₄OS |
| Molecular Weight | 204.377 g/mol |
| Melting Point | 33-37 °C |
| Boiling Point | ~304 °C (at 760 mmHg) |
| Density | 0.922 g/cm³ |
| Storage | 2-8°C |
| Primary Use | Used to produce hydrophilic SAMs terminated with alcohol groups, which can be further functionalized [3]. |
Q: What causes non-specific binding on my hydroxyl-terminated SAMs surface? Non-specific binding (NSB) occurs when molecules interact with your sensor surface through unintended forces, rather than the specific biological interaction you are studying. On hydroxyl-terminated SAMs, this is often due to:
Q: What strategies can I use to reduce NSB? You can employ several strategies to minimize NSB. The table below summarizes the primary methods, their mechanisms, and example conditions.
| Strategy | Mechanism of Action | Example Conditions & Considerations |
|---|---|---|
| Adjust Buffer pH [1] | Modifies the net charge of proteins to reduce electrostatic attraction to the surface. | Adjust pH to the isoelectric point (pI) of your analyte to neutralize its charge. Avoid pH that may denature your biomolecule. |
| Use Protein Blockers [1] | Adds a protein like BSA to coat the surface and shield it from non-specific interactions. | Commonly use 1% BSA in buffer and sample solution. |
| Add Non-ionic Surfactants [1] | Disrupts hydrophobic interactions, a common cause of NSB. | Use mild detergents like Tween 20 at low concentrations (e.g., 0.05%). |
| Increase Salt Concentration [1] | Shields charged groups on the analyte and surface, reducing charge-based interactions. | Add NaCl (e.g., 150-200 mM) to the running buffer. |
| Ensure High-Quality SAMs | A dense, well-ordered monolayer minimizes exposed substrate and provides a uniform, predictable surface chemistry. | Ensure thorough cleaning of the substrate and use pure, high-concentration thiol solutions with adequate assembly time (often 12 hours or more) [2]. |
The following workflow integrates the creation of a hydroxyl-terminated SAM with steps specifically designed to minimize NSB. A detailed diagram of this workflow is provided in the next section.
1. Substrate Preparation and SAM Formation
2. Surface Activation and Ligand Immobilization (Covalent) This is a common method for attaching enzymes like Glucose Oxidase (GOx) [2].
3. Blocking and NSB Optimization
The diagram below visualizes the key experimental and troubleshooting steps.
Diagram 1: Workflow for preparing hydroxyl-terminated SAMs and troubleshooting non-specific binding.
| Problem Symptom | Potential Cause | Recommended Solution & Protocol |
|---|---|---|
| Weak interfacial adhesion/desorption | Lack of sufficient surface functional groups (e.g., -OH) on substrate; low chemical activity for bonding [1]. | In-situ coordination strategy: Anchor SAM molecules during nanoparticle synthesis. Synthesize a hydroxyl-enriched NiOx (H–NiOx) substrate, then use a hot injection method to anchor SAM molecules (e.g., 2PACz), providing energy for strong bonding [1]. |
| Poor film uniformity | Rough substrate surface; low-density SAM molecule anchoring sites; non-uniform molecular arrangement [1]. | Pre-treatment for hydroxylation: Treat metal oxide substrate (e.g., NiOx) with Na₂O₂ to induce surface hydroxylation. This creates a uniform, high-density of anchoring sites, improving SAM dispersion and reducing roughness [1]. |
| Inconsistencies in large-area deposition | Conventional segmented (two-step) deposition strategy lacks reproducibility for large-scale fabrication [1]. | Adopt an integrated HTL strategy: Use pre-synthesized SAM-coordinated nanoparticles (e.g., integrated 2PACz–NiOx). This allows for one-step deposition of the hole transport layer, significantly improving uniformity and scalability for slot-die coated modules [1]. |
For a visual guide, the diagram below outlines a recommended experimental workflow that incorporates the troubleshooting solutions to optimize SAM formation and characterization.
Use Fourier Transform Infrared (FTIR) Spectroscopy to confirm the presence of -OH groups. A significantly enhanced peak area ratio of -OH to other surface groups (like NO₃⁻) indicates successful hydroxylation [1].
The "optimal" time is highly dependent on your specific system (substrate, SAM molecule, solvent, and temperature). The integrated strategy using pre-coordinated nanoparticles eliminates the need for a prolonged incubation step on the final substrate, as the SAM is already bound [1]. For traditional methods, you must determine the optimal time by characterizing film quality at different intervals.
Beyond incubation time, focus on these quantitative outputs to evaluate your SAM film [1]:
For traditional deposition methods, a systematic approach is necessary if you are not using the integrated strategy. The flowchart below outlines this iterative process.
The search results do not contain a direct protocol for mixing 11-Mercapto-1-undecanol with other molecules, but they do offer a detailed method for forming single-component SAMs, which is a critical first step [1].
Protocol: Formation of Hydroxyl (-OH) Functionalized SAMs [1]
| Step | Parameter | Specification |
|---|---|---|
| 1. Cantilever Cleaning | Solution | Piranha solution (3:7 ratio of H₂O₂ to concentrated H₂SO₄) |
| Caution | "Extremely strong oxidizing agent"; handle with extreme care due to explosion risk upon contact with organic material | |
| Rinsing | Thoroughly with deionized water | |
| Drying | In an oven | |
| 2. SAM Formation | Molecule | This compound |
| Solvent | Degassed ethanol | |
| Concentration | 1 mM | |
| Immersion Time | Minimum of 18 hours to ensure complete monolayer formation | |
| Substrate | Gold-coated cantilevers | |
| 3. Post-Assembly Rinsing | Step 1 | Rinse with ethanol to remove excess solution |
| Step 2 | Rinse with 10% v/v ammonia in ethanol to remove residual trifluoroacetic acid (for acid SAMs protocol, but noted as a step) | |
| Step 3 | Rinse with copious amounts of ethanol |
For mixed SAM ratio optimization, you would adapt this protocol by dissolving this compound and your second molecule (e.g., a methyl-terminated thiol like dodecanethiol) in the same 1 mM ethanolic solution at varying molar ratios.
The table below synthesizes potential problems and solutions informed by the general challenges in SAM research discussed in the search results [2] [3].
| Problem | Possible Cause | Troubleshooting Tips |
|---|---|---|
| Low SAM Quality/High Defects | Substrate impurities or roughness [3]; Inadequate cleaning. | Ensure rigorous substrate cleaning (e.g., UV-ozone, piranha). Use atomically flat templates like Au(111) to reduce disorder [2] [3]. |
| Poor Reproducibility | Inconsistent preparation conditions; Solution contamination; Variable immersion time. | Standardize all steps: solvent quality, concentration, temperature, and immersion time. Use freshly prepared, degassed solutions [1]. |
| Low Electrical Breakdown Voltage | Structural defects (pinholes, gauche isomers) creating leakage paths [3]. | Improve molecular packing. Consider using tripodal molecules (e.g., triptycene derivatives) for more uniform, defect-resistant SAMs [2] [3]. |
| Low Thermal/Environmental Stability | Vulnerability of thiolate-gold bond (oxidation to sulfones, disulfide formation) [3]. | Consider alternative anchor groups like N-heterocyclic carbenes (NHCs) for enhanced stability at high temperatures [3]. |
| Inconsistent End-Group Functionality | Incorrect ratio in solution not translating to surface ratio; Non-ideal molecular packing. | Use surface-sensitive characterization tools (see below) to verify composition and structure, not just solution ratios. |
To effectively optimize the ratios in your mixed SAMs, you need to characterize the resulting monolayers. The following workflow outlines the key techniques and the specific properties they measure.
The diagram above shows that optimizing a mixed SAM is an iterative process. You use multiple characterization techniques to gather different pieces of evidence, which you then use to refine your preparation conditions [2] [1].
The table below summarizes key experimental findings for 11-Mercapto-1-undecanol (often referred to as MUOH or MUdOH in studies) compared to other alkanethiol SAMs.
| Application Area | Alkanethiol / Terminal Group | Key Performance Findings | Experimental Data / Conditions |
|---|---|---|---|
| Neural Stem Cell (NSC) Behavior [1] | This compound (-OH) | Promoted NSC migration and maintained undifferentiated/neuronal state. High expression of β1 integrin linked to "stemness". | Serum-free cell culture in vitro. [1] |
| -NH₂ (e.g., 11-Aminoundecanethiol) | Directed NSCs into astrocytic lineages. | Serum-free cell culture in vitro. [1] | |
| -COOH (e.g., MHA) | Potency to differentiate into neurons, astrocytes, and oligodendrocytes. | Serum-free cell culture in vitro. [1] | |
| -CH₃ (e.g., ODT) | Potency to differentiate into three nerve lineages. | Serum-free cell culture in vitro. [1] | |
| Tribological Properties (Friction) [2] | This compound (-OH) | Significant decrease in lateral force in humid environments. Hydrophilic (Contact Angle: 42°). | Lateral Force Microscopy (LFM); Relative Humidity 0-60% and under water. [2] |
| -CH₃ (1-Octadecanethiol, ODT) | Lateral force insensitive to humidity (within ±10% variation). Hydrophobic (Contact Angle: 102°). | Lateral Force Microscopy (LFM); Relative Humidity 0-60% and under water. [2] | |
| Drug Polymorphism Control [3] | This compound (-OH) | Induced the formation of Carbamazepine (CBZ) Form II. | Cooling crystallization of CBZ from ethanol; monitored via QCM. [3] |
| -COOH (11-Mercaptoundecanoic acid, MUA) | Induced the formation of Carbamazepine (CBZ) Form I. | Cooling crystallization of CBZ from ethanol; monitored via QCM. [3] | |
| Substrate-Mediated Gene Delivery [4] | This compound (MUOH) | Supported immobilization of DNA complexes and subsequent transfection of NIH/3T3 cells. | Complexes of DNA/Lipofectamine 2000 immobilized on SAMs; 48-hour cell culture. [4] |
| -CH₃ (1-Decanethiol, DT10) | Supported immobilization of DNA complexes. | Complexes of DNA/Lipofectamine 2000 immobilized on SAMs; 48-hour cell culture. [4] | |
| -COOH (11-Mercaptoundecanoic acid, MUA) | Supported immobilization of DNA complexes and subsequent transfection of NIH/3T3 cells. | Complexes of DNA/Lipofectamine 2000 immobilized on SAMs; 48-hour cell culture. [4] |
To effectively interpret the data and design your own experiments, please consider the following methodological details.
This protocol is based on the study that generated the NSC data in the table above [1].
The relationship between surface chemistry and NSC outcomes can be summarized as follows, based on the findings from this study [1]:
This protocol outlines the method for studying and controlling drug polymorphism, as shown in the Carbamazepine example [3].
The general workflow for this type of investigation is as follows [3]:
The table below summarizes key quality metrics for 11-Mercapto-1-undecanol in direct comparison with other commonly used organothiols, based on experimental data.
| Monolayer Material | Terminal Group | Reported Layer Thickness (AFM) | Key Quality & Performance Characteristics | Primary Experimental Evidence |
|---|---|---|---|---|
| This compound | Hydrophilic (-OH) | ( 0.6 \pm 0.2 ) nm (on K⁺-mica) [1] | Enhances vesicle fusion; increases membrane stability with proteins; highly mobile layer under anodic polarization [2] [3]. | Spontaneous vesicle fusion on AFM tips; electrochemical stability tests [2] [3]. |
| 1-Undecanethiol | Hydrophobic (-CH₃) | ( 0.6 \pm 0.2 ) nm (on K⁺-mica) [1] | Higher corrosion resistance; detaches as micelles under anodic polarization; reduces nanoparticle adhesion [3] [4]. | Electrochemical ICP-MS; AFM nanoparticle manipulation [3] [4]. |
| 11-Mercaptoundecanoic acid | Hydrophilic (-COOH) | ( 0.5 \pm 0.2 ) nm (on K⁺-mica) [1] | Ionizable terminal group; surface pKa can be tuned; used in chemical force microscopy (CFM) [5]. | Friction titration measurements via Lateral Force Microscopy (LFM) [5]. |
Here are the detailed methodologies for the critical experiments cited in the comparison table.
This method is adapted from studies on forming organothiol monolayers directly on muscovite mica [1].
This protocol is derived from a study measuring the interaction between two lipid bilayers using AFM, where one bilayer was formed on a tip coated with this compound [2].
This methodology uses combinatorial techniques to understand molecular-level corrosion protection mechanisms [3].
The following diagram illustrates the structure of this compound and the core experimental workflow for its analysis as described in the protocols.
The data indicates that this compound forms high-quality, ultra-flat monolayers that are stable in water [1]. Its hydrophilic nature is a double-edged sword:
Electrochemical Impedance Spectroscopy (EIS) studies test SAM stability by measuring capacitance and resistance changes during electrode potential cycling. Lower capacitance and higher resistance indicate a more stable and intact monolayer.
The table below summarizes findings for MUO compared with 11-Amino-1-undecanethiol (AUT) and 11-Mercaptoundecanoic acid (MUA) SAMs.
| Thiol Type | Terminal Group | Key Stability Findings | Experimental Context |
|---|---|---|---|
| 11-Mercapto-1-undecanol (MUO) | Uncharged Hydrophilic (OH) | Stable, homogeneous layer formed in pure ethanol. Altered but partially recoverable permeability after negative potential scans. Capacitance ($C_S$): ~2.1 µF/cm² [1] | Gold electrode in phosphate buffer; potential scanned from -0.2V to +0.4V vs. Ag/AgCl [1]. |
| 11-Amino-1-undecanethiol (AUT) | Positively Charged (NH₃⁺) | Less stable when prepared in pure ethanol. Requires ethanol-PBCl buffer mix for stable SAM formation. Homogenizes and shows stable response after initial potential cycles if properly prepared [1]. | Gold electrode in phosphate buffer; potential scanned from -0.2V to +0.4V vs. Ag/AgCl [1]. |
| 11-Mercaptoundecanoic acid (MUA) | Negatively Charged (COO⁻) | Not directly tested for potential stability in results, but cited as having a hydrophilic terminal similar to MUO. Thermal desorption spectroscopy shows intact molecule desorption at ~550K (~277°C) [2]. | Thermal desorption spectroscopy on Au(111)/mica and polycrystalline gold [2]. |
The comparative data for MUO and AUT was primarily generated using the following methodological workflow:
Key Experimental Details [1]:
The available data allows for a preliminary comparison, but you should be aware of its scope:
To strengthen this guide, you would need to find studies that perform direct comparative analyses under a wider range of conditions.
The table below summarizes the properties and experimental data for different SeNP formulations, including those functionalized with 11-Mercapto-1-undecanol.
| SeNP Type / Stabilizing Agent | Synthesis Method | Key Antioxidant Findings & Experimental Data | Test Models Used |
|---|---|---|---|
| This compound (Se@MUN) [1] | Chemical reduction & functionalization | Free Radical Scavenging: Significantly attenuated cisplatin-induced cytotoxicity. Reduced ROS levels in kidney cells. Protected against apoptosis (decreased caspase-3 activity). | In vitro (HK-2 human kidney proximal tubular cells), Cisplatin-induced nephrotoxicity model |
| Chitosan (CS-SeNPs) [2] | Chemical reduction (Ascorbic acid) | Free Radical Scavenging: DPPH ~80%, ABTS ~88%. Cellular ROS: Inhibited intracellular ROS in BABLC-3T3 and Caco-2 cells. In Vivo Action: Increased GPx activity and prevented lipofusin formation in mice. | In vitro (chemical assays, cell lines), In vivo (mouse model) | | Tea & Herb Extracts [3] | Green synthesis | Free Radical Scavenging: Exhibited greater ability to neutralize hydroxyl radicals compared to the plain tea extracts themselves. | In vitro (chemical assays) | | Dahlia pinnata Extract [4] | Green synthesis | Erythrocyte Protection: Achieved 96.0% inhibition of hemolysis at 1000 µg/mL (IC50 = 11.53 µg/ml). | In vitro (erythrocyte membrane protection assay) |
For researchers looking to replicate or understand the foundational experiments, here are the methodologies from the key studies.
The antioxidant activity of SeNPs is not attributed to a single pathway but rather a combination of mechanisms, which can be visualized in the following diagram. While the specifics for this compound are not fully detailed, it shares the common pathway of direct free radical scavenging.
The diagram above illustrates the multi-faceted antioxidant mechanisms of SeNPs, which include direct free radical scavenging and the upregulation of the body's native antioxidant enzymes like Glutathione Peroxidase (GPx) [1] [2]. Furthermore, they protect against oxidative damage by inhibiting apoptosis and protecting cell membranes [1] [4]. Notably, in cancer cells, SeNPs can have a pro-oxidant effect by disrupting calcium signaling to induce apoptosis, highlighting their context-dependent behavior [5].
To summarize the key takeaways for a research and development audience:
The table below summarizes data from an EQCM study that characterized the frequency response of different surface modifications on a gold electrode in PBS buffer during Cyclic Voltammetry (CV) scans [1]. The Frequency Response Amplitude indicates the change in QCM frequency (ΔF) per unit change in the electrochemical current (ΔI), reflecting the system's sensitivity to changes at the electrode-liquid interface.
| Surface Modification | Description | Frequency Response Amplitude (Hz/μA) | Key Characteristics and Inferred Properties |
|---|---|---|---|
| Bare Gold Electrode [1] | Unmodified gold surface. | ~13.5 (at +0.4 V potential) | High ionic permeability; large frequency shift indicates strong interaction with the solution [1]. |
| MCH SAM [1] | Monolayer of 6-Mercapto-1-hexanol. | ~4.5 (at +0.4 V potential) | Blocking effect; reduced frequency shift suggests a dense, rigid layer that limits ion/water flow [1]. |
| DNA Probe SAM [1] | 16-mer oligonucleotide with a mercaptohexyl group. | ~1.0 (at +0.4 V potential) | Highly blocking; very small frequency shift indicates a substantial, well-formed layer that effectively shields the electrode [1]. |
The quantitative data in the previous table was generated using the following methodology [1]:
QCM-D measures more than just mass; it provides insights into the structural and viscoelastic properties of the adlayer, which are crucial for interpreting SAM data [2] [3].
The following diagram outlines the general workflow for using QCM-D to characterize Self-Assembled Monolayers, from sensor preparation to data interpretation.
Irritant